molecular formula C6H9N3OS B1520527 2-amino-N-ethyl-1,3-thiazole-4-carboxamide CAS No. 1019115-37-7

2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Cat. No.: B1520527
CAS No.: 1019115-37-7
M. Wt: 171.22 g/mol
InChI Key: ZLCICGBDZSRXJW-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-1,3-thiazole-4-carboxamide (CAS 1019115-37-7) is a high-purity research chemical offered as a key intermediate for drug discovery and development . This compound features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its significant biological potential and in vivo stability . The molecule is functionalized with a 2-amino group and an N-ethylcarboxamide moiety, providing multiple sites for chemical modification and making it a versatile building block for the synthesis of more complex molecules . This compound is primarily used as an analytical standard for HPLC . Furthermore, its structural features align it with the 2-aminothiazole class of compounds, which have emerged as a promising scaffold in anticancer drug discovery . The 2-aminothiazole nucleus is a fundamental component of several clinically applied anticancer drugs, and various analogs have demonstrated potent nanomolar inhibitory activity against a wide range of human cancer cell lines . As a research tool, this compound serves as a valuable precursor in the research and development of novel therapeutic agents . Applications & Research Value • Analytical Standard: Serves as a qualified standard for HPLC analysis in pharmaceutical R&D and quality control . • Medicinal Chemistry Building Block: Used as a versatile intermediate for the design and synthesis of novel bioactive molecules . The reactivity of the amine group makes it an excellent scaffold for creating diverse libraries of derivatives for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the relevant Material Safety Data Sheet (MSDS) for comprehensive safety and handling information before use .

Properties

IUPAC Name

2-amino-N-ethyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-2-8-5(10)4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCICGBDZSRXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

This guide provides a comprehensive technical overview for the , a molecule of significant interest within medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure, appearing in numerous approved drugs and biologically active compounds, prized for its wide range of therapeutic activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical laboratory protocols.

Strategic Analysis: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule. The most apparent disconnection is the robust amide bond, which simplifies the molecule into a more fundamental building block: the 2-aminothiazole-4-carboxylic acid core (or its ester equivalent) and the readily available ethylamine.

The thiazole ring itself is a classic heterocyclic structure, and its synthesis is most effectively approached via the renowned Hantzsch thiazole synthesis.[2][4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant. This leads us to our primary starting materials: a derivative of pyruvate and thiourea.

Based on this analysis, a two-stage forward synthesis is proposed:

  • Stage 1: Hantzsch Thiazole Synthesis to construct the core intermediate, ethyl 2-amino-1,3-thiazole-4-carboxylate.

  • Stage 2: Amide Formation to couple the thiazole core with ethylamine to yield the final product.

G TM Target Molecule 2-amino-N-ethyl- 1,3-thiazole-4-carboxamide Disconnection1 Amide Bond Disconnection TM->Disconnection1 Intermediate1 Ethyl 2-amino- 1,3-thiazole-4-carboxylate Disconnection1->Intermediate1 Intermediate2 Ethylamine Disconnection1->Intermediate2 Disconnection2 Hantzsch Thiazole Synthesis Intermediate1->Disconnection2 SM1 Ethyl bromopyruvate Disconnection2->SM1 SM2 Thiourea Disconnection2->SM2

Caption: Retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of the Thiazole Core via Hantzsch Condensation

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable and high-yielding route to the 2-aminothiazole ring system.[4][5] The reaction proceeds by condensing an α-halocarbonyl, in this case, ethyl bromopyruvate, with thiourea.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate (an SN2 reaction).[5] This is the mechanistically preferred pathway, as sulfur is a stronger nucleophile than nitrogen in this context. The resulting isothiouronium salt intermediate then undergoes an intramolecular cyclization. The amino group attacks the ketone carbonyl, followed by a dehydration step (loss of a water molecule) to form the aromatic thiazole ring. The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[5]

Experimental Protocol: Ethyl 2-amino-1,3-thiazole-4-carboxylate

This protocol is a robust, commonly cited procedure for synthesizing the key ester intermediate.[1][6][7]

Table 1: Reagents and Materials for Stage 1

Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityMolesRole
Ethyl bromopyruvateC₅H₇BrO₃195.0119.5 g0.10α-halocarbonyl
ThioureaCH₄N₂S76.129.1 g0.12Thioamide source
Ethanol (99.9%)C₂H₅OH46.07100 mL-Solvent
Sodium Hydroxide (2M)NaOH40.00As needed-Base for workup
Ice-cold waterH₂O18.02~500 mL-Precipitation

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (0.12 mol) and ethanol (100 mL). Stir the mixture to dissolve the thiourea.

  • Addition of Electrophile: Add ethyl bromopyruvate (0.10 mol) to the flask. Causality Note: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][6]

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (~500 mL).

  • Precipitation: While stirring, slowly add 2M sodium hydroxide solution to basify the mixture to a pH of approximately 10. Causality Note: The initial product is a hydrobromide salt. Basification deprotonates the salt, neutralizing the molecule and causing it to precipitate out of the aqueous solution due to its lower solubility.[1]

  • Filtration and Drying: Collect the resulting off-white precipitate by vacuum filtration. Wash the solid with cold water and dry it under vacuum to yield ethyl 2-amino-1,3-thiazole-4-carboxylate. The product is typically obtained in high yield (90-99%).[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Prep1 Dissolve Thiourea in Ethanol Prep2 Add Ethyl bromopyruvate Prep1->Prep2 Reaction1 Reflux mixture (1-3 hours) Prep2->Reaction1 Workup1 Cool to RT Reaction1->Workup1 Workup2 Pour into ice-cold water Workup1->Workup2 Workup3 Basify with NaOH to pH 10 Workup2->Workup3 Workup4 Filter precipitate Workup3->Workup4 Workup5 Wash with water & Dry Workup4->Workup5

Caption: Workflow for the Hantzsch synthesis of the thiazole core.

Stage 2: Amide Bond Formation

The final step in the sequence is the formation of the N-ethyl amide. This can be achieved through direct aminolysis of the precursor ester or, more commonly, by activating the corresponding carboxylic acid and coupling it with ethylamine. Direct aminolysis of the ethyl ester with ethylamine is possible but often requires harsh conditions (high temperatures, sealed vessel) and can be slow. A more versatile and controllable approach involves a two-step sequence: ester hydrolysis followed by a standard amide coupling reaction.

Step 2A: Saponification (Ester Hydrolysis)

First, the ethyl ester is hydrolyzed to the free carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

Protocol: 2-amino-1,3-thiazole-4-carboxylic acid

  • Dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate in a mixture of THF and water.

  • Add an excess (e.g., 2-3 equivalents) of LiOH or NaOH.

  • Stir at room temperature until TLC or LC-MS analysis confirms the disappearance of the starting material.

  • Acidify the mixture with an acid like HCl to a pH of ~4-5 to precipitate the carboxylic acid.

  • Filter and dry the solid product.

Step 2B: Amide Coupling

Amide coupling is one of the most frequent reactions in medicinal chemistry.[8] For challenging substrates, such as electron-deficient amines or sterically hindered partners, standard methods can fail. However, for a simple primary amine like ethylamine, several robust protocols are available. The process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Table 2: Reagents and Materials for Stage 2

Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityRole
2-amino-1,3-thiazole-4-carboxylic acidC₄H₄N₂O₂S144.151.0 equivCarboxylic Acid
Ethylamine (e.g., 2.0 M in THF)C₂H₇N45.081.2 equivAmine
HATUC₁₀H₁₅F₆N₆OP380.231.2 equivCoupling Agent
DIPEAC₈H₁₉N129.243.0 equivNon-nucleophilic base
DMF or DCM---Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-1,3-thiazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Addition of Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir for 10-15 minutes. Causality Note: HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate with the carboxylic acid. DIPEA is a bulky, non-nucleophilic base that neutralizes the acid formed during the reaction without competing as a nucleophile.

  • Amine Addition: Add ethylamine solution (1.2 equiv) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_purification Workup & Purification Act1 Dissolve thiazole carboxylic acid in DMF Act2 Add HATU and DIPEA Act1->Act2 Act3 Stir for 15 min Act2->Act3 Coup1 Add Ethylamine Act3->Coup1 Coup2 Stir at RT (4-12 hours) Coup1->Coup2 Pur1 Dilute & Wash Coup2->Pur1 Pur2 Dry organic layer Pur1->Pur2 Pur3 Concentrate Pur2->Pur3 Pur4 Column Chromatography Pur3->Pur4

Caption: Workflow for the amide coupling reaction.

Product Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.

Table 3: Expected Analytical Data

CompoundMethodExpected Data
Ethyl 2-amino-1,3-thiazole-4-carboxylate ¹H NMR (DMSO-d₆)δ 7.44 (s, 1H, Thiazole H-5), δ 4.25 (q, 2H, -OCH₂CH₃), δ 1.26 (t, 3H, -OCH₂CH₃). The two protons of the amino group will appear as a broad singlet.[1]
¹³C NMR (CDCl₃)δ 166.3 (C=O, ester), 162.2 (C-2, thiazole), 143.7 (C-4, thiazole), 122.5 (C-5, thiazole), 61.3 (-OCH₂), 13.8 (-CH₃).[1]
MS (ESI+) m/z: 173.04 [M+H]⁺
This compound ¹H NMR Expect a singlet for the thiazole proton, signals for the ethyl group (a quartet and a triplet), and broad singlets for the NH₂ and amide NH protons.
¹³C NMR Expect signals for the amide carbonyl, the three thiazole carbons, and the two carbons of the N-ethyl group.
HRMS (ESI+) Calculated for C₆H₉N₃OS [M+H]⁺: 172.0545, Found: [Value will be determined experimentally].

Conclusion

The is a robust and reproducible process grounded in fundamental organic reactions. The strategy relies on the efficient Hantzsch synthesis to build the heterocyclic core, followed by a standard and high-yielding amide bond formation. The protocols described herein are well-established and provide a clear pathway for researchers to access this and structurally related compounds. The versatility of the 2-aminothiazole scaffold ensures that this synthetic knowledge will remain highly relevant for the continued development of novel therapeutics in various disease areas.

References

  • Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]

  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 1(2), 136-143. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 151-155. [Link]

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • El-Sayed, N. N. E., & Al-Ghorbani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]

Sources

The Rising Therapeutic Potential of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Aminothiazole

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This heterocyclic system is a key structural component in numerous FDA-approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the 2-aminothiazole core allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to enhance therapeutic efficacy and reduce toxicity.

This technical guide focuses on a specific, promising subclass: 2-amino-N-ethyl-1,3-thiazole-4-carboxamide derivatives . The introduction of the N-ethyl-carboxamide group at the 4-position of the thiazole ring presents a pivotal modification, influencing the molecule's polarity, hydrogen bonding capacity, and overall spatial arrangement. These alterations can profoundly impact the compound's interaction with biological targets, leading to novel and enhanced therapeutic activities. This document will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives typically follows a convergent strategy, beginning with the construction of the core 2-aminothiazole-4-carboxylate ester. A common and efficient method for this is the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol outlines the foundational step in synthesizing the precursor for the target carboxamide derivatives.

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

  • Addition of Bromopyruvate: To the stirred solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Neutralization and Extraction: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure ethyl 2-aminothiazole-4-carboxylate.

Diagram: Synthetic Pathway to this compound

G Thiourea Thiourea Hantzsch Hantzsch Synthesis (Ethanol, Reflux) Thiourea->Hantzsch EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Hantzsch Ester Ethyl 2-aminothiazole-4-carboxylate Hantzsch->Ester Hydrolysis LiOH or NaOH (Hydrolysis) Ester->Hydrolysis CarboxylicAcid 2-aminothiazole-4-carboxylic acid Hydrolysis->CarboxylicAcid Coupling Amide Coupling (e.g., EDCI, HOBt) CarboxylicAcid->Coupling Ethylamine Ethylamine Ethylamine->Coupling Target This compound Coupling->Target

Caption: General synthetic route to the target compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 2-aminothiazole scaffold is a prominent feature in several anticancer agents, and its derivatives, including the 4-carboxamide analogs, have shown significant potential in this therapeutic area.[1][3]

Mechanism of Action: Insights into Anticancer Effects

While the precise mechanisms for all this compound derivatives are still under investigation, related compounds have been shown to exert their anticancer effects through various pathways, including:

  • Tubulin Polymerization Inhibition: Some 2-aminothiazole derivatives act as anti-mitotic agents by binding to tubulin, thereby inhibiting its polymerization into microtubules.[6] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Many 2-aminothiazole-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as VEGFR-2.[3]

  • Induction of Apoptosis: These derivatives can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.

In Vitro Anticancer Activity Data

Studies on related 2-amino-thiazole-4-carboxamide derivatives have demonstrated their cytotoxic effects against a range of human cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 (Leukemia)0.08[7]
2-amino-thiazole-4-carboxamide analog 6m MCF7 (Breast Cancer)0.47[6]
2-amino-thiazole-4-carboxamide analog 6m NCI-H1650 (Lung Cancer)1.1[6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[4][8]

Spectrum of Antimicrobial Activity

Derivatives of 2-aminothiazole-4-carboxamide have demonstrated activity against a range of pathogenic microorganisms.

Compound TypeTarget MicroorganismActivityReference
2-aminothiazole derivativesBacillus subtilisGood activity[4]
2-aminothiazole derivativesEscherichia coliModerate activity[4]
2-amino-1,3-thiazole-4-carboxylic acid derivativesVarious fungiGood fungicidal activity[9]
N-oxazolyl- and N-thiazolylcarboxamidesMycobacterium tuberculosisHigh activity[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Bacterial or fungal inoculum (adjusted to a specific turbidity)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Diagram: Workflow for Antimicrobial Susceptibility Testing

G Start Prepare Compound Stock Solutions SerialDilution Perform Serial Dilution in 96-Well Plate Start->SerialDilution PrepareInoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at Appropriate Temperature and Duration Inoculate->Incubate ReadResults Determine MIC (Visual or Spectrophotometric) Incubate->ReadResults End Report MIC Value ReadResults->End

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory and Antiviral Potential

Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives have also shown promise as anti-inflammatory and antiviral agents.

Anti-inflammatory Effects

Certain 2-aminothiazole derivatives have been investigated for their ability to inhibit key inflammatory mediators. For instance, some analogs have been shown to block the production of prostaglandins by potentially inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development.[11]

Antiviral Activity

The broad biological activity of the thiazole nucleus extends to antiviral effects. Various thiazole derivatives have been reported to inhibit a range of viruses, including influenza, coronaviruses, and hepatitis viruses.[9] This suggests that this compound derivatives could also be explored for their potential as novel antiviral agents.

Conclusion and Future Directions

The this compound scaffold represents a highly promising area for drug discovery and development. The available literature on related 2-aminothiazole-4-carboxamide derivatives strongly suggests a high potential for significant biological activity, particularly in the realms of oncology and infectious diseases. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries, which can be screened for a multitude of therapeutic targets.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the N-ethyl group and substitutions on the thiazole and amino moieties will be crucial to optimize potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their progression into preclinical and clinical development.

References

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Amino-Thiazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole core is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a multitude of biologically active compounds. Within this structural class, the 2-amino-thiazole carboxamides have emerged as a particularly fruitful area of research, culminating in the development of potent and selective kinase inhibitors that have transformed the therapeutic landscape, especially in oncology. This in-depth technical guide provides a comprehensive overview of the discovery and history of 2-amino-thiazole carboxamides, from their synthetic origins to their evolution as targeted therapeutics. We will delve into the key scientific breakthroughs, structure-activity relationships, and the mechanistic insights that have cemented their importance in drug discovery.

The Genesis of a Versatile Core: Early History and Synthesis

The story of 2-aminothiazoles begins with the pioneering work of Arthur Hantzsch in 1887. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea or thioamide, provided the first reliable method for constructing the 2-aminothiazole ring system.[1] This robust and versatile reaction remains a fundamental tool in the synthesis of these heterocycles today.

Initially, the biological activities of 2-aminothiazole derivatives were explored in various contexts, including as potential antimicrobial and anti-inflammatory agents.[2][3] However, the true potential of this scaffold in targeted drug discovery would not be fully realized until the late 20th and early 21st centuries, with the advent of kinase-targeted therapies.

The Kinase Inhibitor Revolution: A New Dawn for 2-Amino-Thiazole Carboxamides

The explosion in our understanding of cell signaling pathways, particularly the role of protein kinases in diseases like cancer, created a demand for small molecule inhibitors that could selectively target these enzymes. The 2-aminothiazole scaffold, with its ability to be readily functionalized at multiple positions, proved to be an ideal template for the design of such inhibitors.

A pivotal moment in the history of 2-amino-thiazole carboxamides was the discovery of Dasatinib (BMS-354825) .[4][5][6] Developed by Bristol-Myers Squibb, Dasatinib is a potent, orally bioavailable, multi-targeted kinase inhibitor that targets a range of kinases, including BCR-ABL and Src family kinases.[4][5] Its discovery validated the 2-aminothiazole carboxamide core as a premier scaffold for kinase inhibition and spurred a wave of research in this area.[4][5]

The success of Dasatinib demonstrated the critical role of the carboxamide functionality. It was found that the carboxamide group often engages in crucial hydrogen bonding interactions within the ATP-binding site of kinases, contributing significantly to the inhibitor's potency and selectivity.[7]

Beyond Dasatinib: Targeting a Spectrum of Kinases

The versatility of the 2-amino-thiazole carboxamide scaffold has been leveraged to develop inhibitors for a wide array of other kinase targets, including:

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. Several 2-amino-thiazole carboxamide derivatives have been developed as potent inhibitors of CDKs, such as CDK2, showing promise as anti-proliferative agents.[8][9][10][11]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in tumors. The 2-aminothiazole framework has been successfully employed to design inhibitors of Aurora kinases.[4][12][13][14][15]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): As crucial mediators of angiogenesis, VEGFRs are attractive targets for cancer therapy. 2-Amino-thiazole carboxamides have been investigated as potent VEGFR-2 inhibitors.[6][16][17][18][19]

Synthetic Strategies: Building the 2-Amino-Thiazole Carboxamide Core

The synthesis of 2-amino-thiazole carboxamides typically builds upon the foundational Hantzsch thiazole synthesis. A general and adaptable synthetic route is outlined below.

Diagram: General Synthetic Pathway for 2-Amino-Thiazole-5-Carboxamides

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Core Synthesis (Hantzsch) cluster_2 Functionalization cluster_3 Final Product alpha_haloketone α-Haloketone/Ester (R1-C(O)-CH(X)-R2) aminothiazole_ester 2-Amino-thiazole-5-carboxylate (Ester intermediate) alpha_haloketone->aminothiazole_ester + Thiourea thiourea Thiourea (H2N-C(S)-NH2) aminothiazole_acid 2-Amino-thiazole-5-carboxylic acid aminothiazole_ester->aminothiazole_acid Hydrolysis activated_acid Activated Carboxylic Acid (e.g., Acid Chloride) aminothiazole_acid->activated_acid Activation final_product 2-Amino-thiazole-5-carboxamide activated_acid->final_product + Amine amine Amine (R3-NH2)

Caption: A generalized synthetic route to 2-amino-thiazole-5-carboxamides.

Experimental Protocol: Synthesis of a Representative 2-Amino-Thiazole-5-Carboxamide

This protocol provides a detailed methodology for the synthesis of a generic 2-amino-thiazole-5-carboxamide, which can be adapted for various substituted analogs.[20][21][22]

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried under vacuum to afford the crude ethyl 2-aminothiazole-4-carboxylate.

  • Purify the crude product by recrystallization from ethanol.

Step 2: Hydrolysis to 2-Aminothiazole-4-carboxylic acid

  • Suspend the ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

  • Heat the mixture at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0°C and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The precipitated 2-aminothiazole-4-carboxylic acid is filtered, washed with cold water, and dried.

Step 3: Amide Coupling to form the 2-Amino-thiazole-4-carboxamide

  • To a solution of 2-aminothiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-thiazole-4-carboxamide.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of potent and selective 2-amino-thiazole carboxamide kinase inhibitors has been driven by extensive SAR studies. Key structural modifications and their impact on activity are summarized below:

Position on Thiazole RingModificationImpact on Activity
2-Amino Group Acylation with various substituted aromatic or heterocyclic ringsCrucial for interacting with the hinge region of the kinase ATP-binding site. The nature of the substituent significantly influences potency and selectivity.[1][10]
4-Position Introduction of aryl or substituted aryl groupsCan enhance potency by occupying hydrophobic pockets in the kinase active site.[1]
5-Carboxamide Variation of the amine substituent (R3 in the diagram)Modulates solubility and can form additional interactions with the solvent-exposed region of the active site, impacting both potency and pharmacokinetic properties.[7]

Mechanism of Action: How 2-Amino-Thiazole Carboxamides Inhibit Kinases

2-Amino-thiazole carboxamides typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The 2-aminothiazole core often forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. The carboxamide group and other substituents then extend into adjacent hydrophobic and hydrophilic pockets, further stabilizing the inhibitor-enzyme complex and contributing to the inhibitor's selectivity for a particular kinase.[7]

X-ray crystallography studies of inhibitors like Dasatinib bound to their target kinases have provided detailed atomic-level insights into these binding interactions, guiding the rational design of next-generation inhibitors.[5]

Diagram: Kinase Inhibition by a 2-Amino-Thiazole Carboxamide

Kinase_Inhibition cluster_0 Normal Kinase Function cluster_1 Inhibition by 2-Amino-Thiazole Carboxamide ATP ATP Kinase_Active_Site Kinase Active Site ATP->Kinase_Active_Site Phosphorylated_Substrate Phosphorylated Substrate Kinase_Active_Site->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase_Active_Site->ADP Substrate Substrate Protein Substrate->Kinase_Active_Site Inhibitor 2-Amino-Thiazole Carboxamide Blocked_Kinase Kinase Active Site (Blocked) Inhibitor->Blocked_Kinase Competitive Binding No_Phosphorylation No Phosphorylation Blocked_Kinase->No_Phosphorylation

Caption: Mechanism of competitive inhibition of a kinase by a 2-amino-thiazole carboxamide.

Quantitative Data: A Snapshot of Kinase Inhibition

The following table provides a selection of reported IC50 values for representative 2-amino-thiazole carboxamide kinase inhibitors against various kinase targets.

CompoundTarget KinaseIC50 (nM)Reference
DasatinibBCR-ABL<1[6]
DasatinibSrc0.5[5]
SNS-032 (BMS-387032)CDK2/cyclin E48[1][10]
Compound 29 (Hec1/Nek2 Inhibitor)Proliferation (MDA-MB-231)16.3-42.7[1]
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivativeDHFR60[2]
Compound 4a (VEGFR-2 Inhibitor)VEGFR-291[6]

Conclusion and Future Perspectives

The journey of 2-amino-thiazole carboxamides from a classic heterocyclic synthesis to a clinically impactful class of targeted therapies is a testament to the power of medicinal chemistry. The inherent versatility of this scaffold, coupled with a deep understanding of kinase biology and structure-based drug design, has enabled the development of life-changing medicines.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing inhibitors that target specific kinases with even greater precision to minimize off-target effects.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Exploring New Targets: Applying the 2-amino-thiazole carboxamide scaffold to inhibit other classes of enzymes and protein-protein interactions.

The rich history and proven success of 2-amino-thiazole carboxamides ensure that this remarkable scaffold will continue to be a source of innovation in drug discovery for years to come.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. [Link]

  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Audrey Yun Li. [Link]

  • Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. PubMed. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. PMC - NIH. [Link]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. [Link]

  • N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. ACS Publications. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. MDPI. [Link]

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

  • Discovery of selective aminothiazole aurora kinase inhibitors. PubMed. [Link]

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An In-Depth Technical Guide to 2-amino-N-ethyl-1,3-thiazole-4-carboxamide: Synthesis, Biological Significance, and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive literature review focused on a specific derivative, 2-amino-N-ethyl-1,3-thiazole-4-carboxamide. We will delve into the synthetic pathways for its precursor, ethyl 2-amino-1,3-thiazole-4-carboxylate, and the subsequent amidation to yield the target compound. Furthermore, this guide will explore the extensive biological activities associated with the 2-aminothiazole-4-carboxamide core, with a particular emphasis on its potential as an anticancer and antimicrobial agent. By synthesizing information from various studies, this document aims to provide a foundational understanding for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms, which has garnered significant attention in the field of drug discovery. Its structural features allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. This has led to the incorporation of the 2-aminothiazole nucleus into numerous clinically approved drugs and investigational new drug candidates.[1] The broad spectrum of pharmacological activities exhibited by 2-aminothiazole derivatives includes anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[2][3]

The 4-carboxamide moiety attached to the thiazole ring provides an additional point for molecular interactions, often through hydrogen bonding, which can enhance binding affinity to biological targets. The N-ethyl substitution on this carboxamide group can influence the compound's lipophilicity, solubility, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide will focus on the synthesis and biological importance of this compound, a representative member of this promising class of compounds.

Synthesis and Characterization

The synthesis of this compound typically proceeds through a two-step sequence: the formation of the core thiazole ring system, followed by the amidation of the carboxylate group.

Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The most common and efficient method for the synthesis of the key precursor, ethyl 2-amino-1,3-thiazole-4-carboxylate, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

  • Addition of Reagents: To the stirred solution, add ethyl 3-bromopyruvate (1 mmol).

  • Reaction Conditions: Heat the reaction mixture to 70°C and maintain this temperature for 1 hour, with continuous stirring.

  • Workup: After the reaction is complete (monitored by thin-layer chromatography), cool the mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture into ice-cold water. A precipitate of ethyl 2-aminothiazole-4-carboxylate will form.

  • Isolation and Purification: Collect the precipitate by filtration and dry it to obtain the final product.

Causality: The Hantzsch synthesis is a robust and high-yielding method for the formation of the thiazole ring. The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Characterization Data for Ethyl 2-amino-1,3-thiazole-4-carboxylate:

PropertyValue
Molecular FormulaC6H8N2O2S
Molecular Weight172.2 g/mol
AppearanceWhite to off-white solid
Melting Point150-152 °C[4]
Synthesis of this compound

The conversion of the ethyl ester to the N-ethyl amide is typically achieved through direct amidation with ethylamine. While a specific protocol for the N-ethyl derivative is not extensively detailed in the reviewed literature, a general procedure for the synthesis of N-substituted 2-aminothiazole-4-carboxamides can be adapted.

General Experimental Protocol: Amidation

  • Reaction Setup: In a sealed reaction vessel, dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate in a suitable solvent such as ethanol or a high-boiling point aprotic solvent like DMF.

  • Reagent Addition: Add an excess of ethylamine (as a solution in a compatible solvent or as a neat liquid). The use of a base, such as triethylamine, may be beneficial to drive the reaction to completion.

  • Reaction Conditions: Heat the mixture under reflux or at an elevated temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield this compound.

Causality: The amidation reaction proceeds via a nucleophilic acyl substitution mechanism, where the ethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol.

G cluster_0 Synthesis of this compound start Ethyl 2-amino-1,3-thiazole-4-carboxylate product This compound start->product Amidation reagent1 Ethylamine (CH3CH2NH2) reagent1->product

Caption: Synthetic pathway for this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the broader class of 2-aminothiazole-4-carboxamide derivatives has been extensively studied, revealing significant potential in several therapeutic areas.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, including the kinase inhibitor dasatinib.[5] Numerous studies have demonstrated the potent antiproliferative activity of 2-aminothiazole-4-carboxamide derivatives against a variety of human cancer cell lines.[6][7]

Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell growth, proliferation, and survival. The 2-aminothiazole core can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. The substituents on the thiazole ring and the carboxamide moiety play a crucial role in determining the potency and selectivity of these inhibitors.

A study on a series of 2-amino-thiazole-4-carboxamides, designed as analogs of the natural product pretubulysin, showed moderate anti-proliferative activities against breast (MCF7) and lung (NCI-H1650) cancer cell lines.[5] One of the synthesized compounds exhibited an IC50 value of 0.47 µM in MCF7 cells.[5]

G cluster_1 Anticancer Mechanism of Action compound 2-Aminothiazole-4-carboxamide Derivative kinase Protein Kinase (e.g., Src, Abl) compound->kinase Inhibition proliferation Cancer Cell Proliferation kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits atp ATP atp->kinase

Caption: Putative anticancer mechanism of 2-aminothiazole derivatives.

Antimicrobial Activity

The 2-aminothiazole moiety is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of 2-aminothiazole have shown broad-spectrum activity against various bacterial and fungal pathogens.[8][9]

Mechanism of Action: The antimicrobial mechanism of 2-aminothiazole derivatives can vary. Some compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. Others may disrupt the bacterial cell membrane or interfere with biofilm formation.

A study on Schiff bases of ethyl 2-aminothiazole-4-carboxylate demonstrated significant antibacterial potential against multidrug-resistant strains of Staphylococcus epidermidis and Pseudomonas aeruginosa.[8] Another study highlighted the antifungal activity of similar derivatives against Candida albicans and Aspergillus niger.[9]

Table of Reported Antimicrobial Activities of 2-Aminothiazole Derivatives:

Compound TypeTarget OrganismActivityReference
Schiff bases of ethyl 2-aminothiazole-4-carboxylateS. epidermidis, P. aeruginosaSignificant antibacterial[8]
2-aminothiazole derivativesBacillus subtilis, E. coliGood antibacterial[9]
2-aminothiazole derivativesC. albicans, A. nigerGood antifungal[9]

Structure-Activity Relationships (SAR)

While a detailed SAR study specifically for this compound is not available, general trends can be inferred from studies on related compounds.

  • Substitution at the 2-amino group: Modification of the 2-amino group with various substituents can significantly impact biological activity. Acylation or sulfonylation of this group has been shown to modulate the anticancer and antimicrobial properties.

  • The Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen (the 'N-ethyl' group in this case) is critical for tuning the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity. This, in turn, affects cell permeability and target engagement.

  • Substitution on the Thiazole Ring: The introduction of substituents at the 5-position of the thiazole ring can influence the electronic properties of the scaffold and provide additional interaction points with the biological target.

Future Directions and Conclusion

This compound belongs to a class of compounds with immense therapeutic potential. The existing literature strongly supports the 2-aminothiazole-4-carboxamide core as a valuable scaffold for the development of novel anticancer and antimicrobial agents.

Future research in this area should focus on:

  • Dedicated Synthesis and Biological Evaluation: A comprehensive study detailing the synthesis, characterization, and in-depth biological evaluation of this compound is warranted to fully elucidate its specific properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of this compound will be crucial for its further development.

  • Lead Optimization: Systematic modification of the N-ethyl group and exploration of substitutions on the thiazole ring could lead to the discovery of more potent and selective drug candidates.

  • In Vivo Studies: Promising in vitro results should be followed by in vivo studies to assess the efficacy, pharmacokinetics, and safety profile of these compounds in animal models.

References

  • J-Stage. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. [Link]

  • Ejaz, S., Nadeem, H., Zafar, R., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC research notes, 12(1), 585. [Link]

  • El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137–142. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future medicinal chemistry, 13(2), 193–221. [Link]

  • Hassan, A. A., & Shawky, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]

  • PrepChem. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]

  • Chemistry & Biology Interface. Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Taylor & Francis Online. Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • NeuroQuantology. Analyzing and creating compounds of amino thiazole. [Link]

  • RSC Publishing. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Kamal, A., et al. (2015). 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Bioorganic & medicinal chemistry letters, 25(21), 4867–4872. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous and organic solubility, as well as the chemical stability, of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide. Directed at researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a narrative grounded in scientific causality and field-proven insights. It details the strategic selection of experimental parameters, the execution of robust analytical methodologies, and the interpretation of resulting data. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible results, which are critical for advancing preclinical and formulation development.

Introduction: The Significance of Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This compound belongs to the 2-aminothiazole class of compounds, a scaffold known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The successful development of any such candidate hinges on a precise characterization of its solubility and stability profiles early in the discovery and development cascade.

This guide provides a detailed roadmap for the systematic evaluation of this compound, establishing a foundation for informed decision-making in lead optimization, formulation design, and regulatory submissions.

Foundational Properties of this compound

A preliminary in-silico and literature assessment of the target molecule is crucial for guiding the experimental design. The 2-aminothiazole core is a heterocyclic amine, suggesting potential pH-dependent solubility and susceptibility to specific degradation pathways.[2]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Experimental Design
Molecular Weight171.22 g/mol Standard analytical techniques are appropriate.
pKa (most basic)~2.6 (Predicted for the 2-amino group on the thiazole ring)Suggests that solubility will be significantly higher in acidic conditions due to protonation. Warrants investigation of solubility across a pH range.
LogP~ -0.5 (Predicted)Indicates good aqueous solubility and potentially lower solubility in non-polar organic solvents.
Hydrogen Bond Donors2Can contribute to aqueous solubility and crystal lattice energy.
Hydrogen Bond Acceptors4Can contribute to aqueous solubility.

Note: These are predicted values and must be experimentally verified.

Comprehensive Solubility Assessment

A multi-faceted approach to solubility determination is essential to build a complete picture of the compound's behavior in various environments.

Thermodynamic Solubility in Aqueous Media

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It is a critical parameter for predicting oral absorption and for developing parenteral formulations.

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to check for any polymorphic or solvate-hydrate transformations during the experiment.

Kinetic Solubility in Aqueous Media

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO). This is a high-throughput method often used in early discovery to rank compounds.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate.

  • Addition to Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for process chemistry (e.g., reaction, crystallization) and for the development of non-aqueous formulations.

The protocol is similar to the thermodynamic aqueous solubility determination, but with organic solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, acetone, dichloromethane).

Table 2: Hypothetical Solubility Data for this compound

Solvent System (at 25 °C)Solubility (mg/mL)
pH 1.2 Buffer> 50
pH 4.5 Buffer25.8
pH 6.8 Buffer5.2
pH 7.4 Buffer4.9
Water5.0
Ethanol15.7
Methanol20.1
Acetonitrile2.3

Chemical Stability and Degradation Pathway Analysis

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[3][4] A robust HPLC method is the cornerstone of any stability study.

Development of a Stability-Indicating HPLC Method

The primary goal is to develop a method that separates the parent compound from all potential degradation products and process impurities.[3][5]

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Forced Degradation & Validation A Select Column Chemistry (e.g., C18, Phenyl-Hexyl) B Screen Mobile Phases (Acetonitrile vs. Methanol) A->B C Evaluate pH (e.g., 3.0, 7.0) B->C D Optimize Gradient Profile C->D E Fine-tune Flow Rate & Temperature D->E F Perform Forced Degradation Studies E->F G Assess Peak Purity F->G H Method Validation (ICH Q2) G->H

Caption: Workflow for Stability-Indicating HPLC Method Development.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to demonstrate the specificity of the developed analytical method and to provide insights into the likely degradation pathways of the drug substance.[6]

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at room temperature.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution and the solid compound to UV and visible light (ICH Q1B guidelines).

For each condition, a control sample (unstressed) is analyzed alongside the stressed sample. The goal is to achieve 5-20% degradation of the parent compound.

Long-Term Stability Studies (ICH Q1A)

Once a lead candidate is identified, long-term stability studies are initiated to establish the re-test period for the drug substance and the shelf-life for the drug product.

  • Sample Storage: Store aliquots of this compound under various ICH-defined conditions.

    • Long-term: 25 °C / 60% RH

    • Intermediate: 30 °C / 65% RH

    • Accelerated: 40 °C / 75% RH

  • Time Points: Pull samples at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method for assay, impurities, and degradation products. Also, perform physical characterization (e.g., appearance, melting point).

Data Interpretation and Reporting

All quantitative data should be systematically tabulated for clear comparison and trend analysis.

Table 3: Example Forced Degradation Summary for this compound

Stress Condition% Degradation of ParentNo. of DegradantsMass Balance (%)
0.1 N HCl, 60 °C, 24h15.2299.5
0.1 N NaOH, RT, 4h8.71100.1
3% H₂O₂, RT, 8h12.5399.8
80 °C, 72h (Solid)< 1.00100.2
Photolytic (ICH Q1B)5.5199.7

Mass balance is calculated as: (% Assay of Parent + % Sum of All Impurities and Degradants). A value between 98-102% is generally considered acceptable.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of successful drug development. For this compound, a thorough understanding of its pH-dependent solubility and its degradation profile under various stress conditions will directly inform its path forward. The methodologies outlined in this guide provide a robust framework for generating the high-quality data necessary to de-risk development, guide formulation strategies, and meet regulatory expectations. By integrating these principles, researchers can ensure that promising candidates like this compound are given the best possible chance of reaching their full therapeutic potential.

References

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1–22. [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PubChem. (n.d.). 2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide. National Center for Biotechnology Information. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. [Link]

  • ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]

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Methodological & Application

Application Notes & Protocols for the In Vitro Characterization of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1] This document provides a comprehensive, field-proven guide for the initial in vitro characterization of a novel derivative, 2-amino-N-ethyl-1,3-thiazole-4-carboxamide. We present a logical, tiered workflow, beginning with essential cytotoxicity profiling to establish a therapeutic window, followed by detailed protocols for assessing potential anti-inflammatory and kinase inhibitory activities. The causality behind experimental choices, self-validating controls, and data interpretation are emphasized to ensure scientific rigor and reproducibility.

Introduction: The Scientific Rationale

When presented with a novel compound such as this compound, a systematic in vitro screening cascade is paramount. The initial goal is not to exhaustively define its mechanism, but to efficiently identify its primary biological activities and determine if it warrants further investigation. Our approach is built on a foundational principle: determine safety before efficacy . Therefore, all functional assays are preceded by a robust cytotoxicity assessment to ensure that observed effects are not merely artifacts of cell death.

Based on the known biological landscape of the 2-aminothiazole core, we will focus on two high-probability areas of activity: inflammation and protein kinase signaling.[1][2] Chronic inflammation is a driver of numerous pathologies, and modulating key inflammatory pathways is a major therapeutic strategy.[3][4] Similarly, protein kinases are critical signaling nodes that are frequently dysregulated in diseases like cancer, making them prime targets for drug development.[5][6] This guide provides the protocols to test our compound's potential in these key areas.

Experimental Workflow: A Tiered Approach

The following workflow provides a logical progression from broad cytotoxicity screening to specific, mechanism-of-action-oriented assays. This tiered approach ensures that resources are used efficiently, prioritizing compounds with promising activity and a viable therapeutic index.

G cluster_0 Tier 1: Foundational Assessment cluster_2 Tier 3: Mechanistic Insights start Novel Compound: This compound cyto Cytotoxicity Profiling (XTT Assay) Determine IC50 & Non-Toxic Concentrations start->cyto anti_inflam Anti-Inflammatory Assays (LPS-Stimulated Macrophages) cyto->anti_inflam If Non-Toxic at Relevant Doses kinase Kinase Inhibition Assays (Biochemical Screen) cyto->kinase Independent Screen no_assay Nitric Oxide (NO) Production Assay anti_inflam->no_assay tnf_assay TNF-α Secretion (ELISA) anti_inflam->tnf_assay nfkb_assay NF-κB Pathway Modulation tnf_assay->nfkb_assay If TNF-α is Inhibited

Caption: High-level experimental workflow for in vitro screening.

Part 1: Foundational Cytotoxicity Assessment (XTT Assay)

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cell viability.[7] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a water-soluble orange formazan product.[8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[9][10] This assay is chosen over the older MTT assay because it eliminates the need for a formazan solubilization step, streamlining the protocol and reducing potential errors.[7]

G cluster_0 Principle of the XTT Assay viable_cell Viable Cell (Active Mitochondria) formazan Formazan (Orange, Water-Soluble) viable_cell->formazan Mitochondrial Dehydrogenase Reduction xtt XTT (Yellow, Water-Soluble) xtt->viable_cell Added to cells reader Measure Absorbance (~450 nm) formazan->reader Quantification

Caption: Diagram illustrating the principle of the XTT cell viability assay.

Protocol: XTT Cytotoxicity Assay

  • Cell Seeding:

    • Select a panel of cell lines for screening (e.g., a non-cancerous line like HEK293 for general toxicity, and relevant cancer lines such as MCF-7 (breast) or A549 (lung)).

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to create 2X working concentrations. A typical range would span from 200 µM down to ~0.1 µM.

    • Carefully remove 100 µL of medium from the cell plate and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Preparation and Addition:

    • Shortly before the end of the incubation period, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[8]

    • Add 50 µL of the activated XTT solution to each well of the 96-well plate.[7]

  • Final Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to allow for color development without saturation.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[7][8]

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀: Plot the Percent Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

IC₅₀ ValueInterpretation
< 10 µMPotentially cytotoxic
10 - 50 µMModerately cytotoxic
> 50 µMGenerally considered non-cytotoxic in this context

Part 2: In Vitro Anti-inflammatory Activity Assessment

Model System: The murine macrophage cell line RAW 264.7 is a standard and reliable model for studying inflammation. Stimulation with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, robustly activates pro-inflammatory signaling pathways, primarily through the Toll-like receptor 4 (TLR4), leading to the production of mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[3][11]

G cluster_0 LPS-Induced NF-κB Signaling Pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates Signaling Cascade ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Gene Transcription (e.g., TNF-α, iNOS) nucleus->genes Activates

Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.

Protocol 2A: Nitric Oxide (NO) Production (Griess Assay)

Principle: The production of NO, a key inflammatory mediator synthesized by inducible nitric oxide synthase (iNOS), can be quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[3] The Griess reaction is a two-step diazotization process that results in a purple azo compound, which can be measured colorimetrically.

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the test compound (determined from the Part 1 cytotoxicity assay). Include a positive control (e.g., Dexamethasone, 1 µM) and a vehicle control (DMSO).

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

    • Incubate for an additional 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 2B: TNF-α Quantification (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of a specific protein, such as TNF-α, in a sample.[12] A capture antibody coated on the plate binds TNF-α from the supernatant. A second, biotin-conjugated detection antibody binds to the captured TNF-α, and this complex is then detected by streptavidin-HRP, which catalyzes a color-changing reaction.[13]

  • Sample Collection: Use the same cell culture supernatants collected for the Griess Assay. If not used immediately, store them at -80°C.[12]

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's protocol for a commercial human TNF-α ELISA kit.[13][14]

    • Briefly, this involves:

      • Adding standards and samples to the antibody-coated plate.

      • Incubating to allow TNF-α to bind.

      • Washing, then adding the biotin-conjugated detection antibody.

      • Incubating, washing, then adding Streptavidin-HRP.

      • Incubating, washing, and adding the TMB substrate.

      • Stopping the reaction with Stop Solution and reading the absorbance at 450 nm.[14]

  • Data Analysis: Calculate the TNF-α concentration in each sample by interpolating from the standard curve. Compare the concentrations in treated wells to the LPS-stimulated vehicle control to determine the percentage of inhibition.

Part 3: In Vitro Kinase Inhibition Assay (General Protocol)

Principle: This biochemical assay measures the direct ability of a compound to inhibit the activity of a purified protein kinase. A common format measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high signal. This allows for screening against a panel of kinases to determine potency and selectivity.

Protocol: ADP-Glo™ Kinase Assay (Example)

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, the appropriate substrate/buffer solution, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion Measurement:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP formed and thus correlates with kinase activity.

Data Analysis:

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

  • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Bender MedSystems GmbH. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]

  • NIH. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Ozay, E. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. Retrieved from [Link]

  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) TNF ELISA Protocol v1. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • NIH. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • NIH. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • RayBiotech. (n.d.). Human TNF alpha ELISA Kit. Retrieved from [Link]

  • IJCRT.org. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Retrieved from [Link]

  • (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • Pimple, B. (2020). In virto Anti inflammatory assay. YouTube. Retrieved from [Link]

  • ResearchGate. (2012). What methods can be used to detect NF-kB activation? Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]

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purification techniques for 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed application notes and protocols for the purification of this compound, a key intermediate in pharmaceutical synthesis.[1] The purity of this compound is paramount for ensuring the efficacy and safety of subsequent active pharmaceutical ingredients (APIs). This document outlines three primary purification methodologies: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction. Each protocol is presented with an emphasis on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the necessary framework to achieve high-purity material.

Introduction: The Imperative for Purity

This compound (MW: 171.22 g/mol , Formula: C₆H₉N₃OS) is a substituted aminothiazole derivative.[1][2] The 2-aminothiazole moiety is a foundational structure in medicinal chemistry, appearing in a range of biologically active compounds, including antibiotics and kinase inhibitors.[3][4][5] The synthesis of this carboxamide, often proceeding via the Hantzsch thiazole synthesis or subsequent amidation of an ester precursor like Ethyl 2-amino-1,3-thiazole-4-carboxylate, can introduce a variety of impurities.[6][7][8] These may include:

  • Unreacted Starting Materials: Residual ethylamine, 2-aminothiazole-4-carboxylic acid, or its activated derivatives.

  • Side-Reaction Byproducts: Products from dimerization, hydrolysis of the amide, or other competing reactions.

  • Residual Solvents and Reagents: Solvents used during the reaction (e.g., ethanol, DMF) and coupling agents.

Achieving a purity level of >99% is often a prerequisite for its use in further synthetic steps, particularly in a regulated drug development environment. The choice of purification technique is dictated by the impurity profile of the crude material, the required scale of purification, and the physicochemical properties of the target compound.

Physicochemical Properties and Solubility Profile

Understanding the compound's properties is the cornerstone of developing an effective purification strategy. This compound is a solid at room temperature. Its structure, featuring a polar carboxamide group, a basic amino group, and a moderately hydrophobic thiazole ring, gives it a balanced polarity.[9] This dictates its solubility:

  • Slightly Soluble: Methanol, Ethanol, DMSO.[6]

  • Generally Insoluble: Water, non-polar organic solvents like hexanes.

  • Aqueous Solubility: Solubility in aqueous solutions is pH-dependent due to the basic 2-amino group. It will exhibit significantly higher solubility in acidic aqueous solutions through the formation of an ammonium salt.

This solubility profile is the key to designing effective recrystallization and extraction protocols.

Method 1: Purification by Recrystallization

Recrystallization is the preferred method for removing small amounts of impurities from a solid sample, especially at a larger scale, due to its efficiency and cost-effectiveness. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

Rationale and Solvent Selection

The ideal recrystallization solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient allows for the selective crystallization of the target compound upon cooling, leaving impurities behind in the mother liquor. Based on its known solubility, ethanol and mixtures of ethanol/water are excellent starting points for solvent screening.

Protocol: Recrystallization from Ethanol
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to reflux with stirring on a hot plate.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove any particulate matter.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight. Confirm purity via melting point analysis and TLC.

Workflow for Recrystallization

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Analysis A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B Heat to Reflux C Hot Filtration (If Needed) B->C D Slow Cooling to Room Temperature B->D C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Purity Analysis (TLC, MP) H->I

Caption: Recrystallization Workflow

Method 2: Flash Column Chromatography

For complex mixtures with multiple components or impurities with similar solubility to the target compound, flash column chromatography is the most powerful purification technique. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Rationale and Phase Selection

The polarity of this compound makes it well-suited for normal-phase chromatography.

  • Stationary Phase: Silica gel (SiO₂) is the standard choice. Its polar surface interacts more strongly with polar compounds, causing them to move more slowly down the column.

  • Mobile Phase (Eluent): The eluent's polarity is optimized to achieve good separation. A mixture of a non-polar solvent (e.g., Dichloromethane) and a polar modifier (e.g., Methanol or Ethyl Acetate) is common. The optimal ratio is determined empirically using Thin Layer Chromatography (TLC). For similar compounds, eluent systems like 2-3% Methanol in Dichloromethane have proven effective.[10]

Protocol: Purification via Flash Chromatography
  • TLC Analysis: Spot the crude material on a TLC plate and develop it in various solvent systems (e.g., 1%, 2%, 5%, 10% Methanol in Dichloromethane). The ideal system gives the target compound an Rf value of ~0.3-0.4 and separates it clearly from all impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography). Begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Column Chromatography

G A TLC Analysis to Determine Eluent B Pack Column with Silica Gel Slurry A->B C Load Sample (Wet or Dry) B->C D Elute with Solvent & Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Obtain Purified Product G->H

Caption: Flash Chromatography Workflow

Method 3: Acid-Base Extraction

This liquid-liquid extraction technique is highly effective for separating basic compounds from neutral or acidic impurities. It leverages the basicity of the 2-amino group on the thiazole ring.

Rationale

By treating an organic solution of the crude product with an aqueous acid, the basic target compound is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, while non-basic organic impurities remain in the organic phase. After separating the layers, the aqueous layer is basified, deprotonating the compound and causing it to precipitate out of the solution in its pure, free-base form.

Protocol: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The upper organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification and Precipitation: Cool the acidic aqueous extract in an ice bath. Slowly add a base (e.g., 10% NaOH or Na₂CO₃ solution) with stirring until the solution is basic (pH 9-10, check with pH paper).[11][12] The purified product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any residual salts and dry it thoroughly under vacuum.

Workflow for Acid-Base Extraction

G cluster_extraction Extraction Phase cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_recovery Product Recovery A Dissolve Crude in Organic Solvent B Add Aqueous Acid (e.g., 1M HCl) & Shake A->B C Separate Layers B->C D Neutral/Acidic Impurities C->D Discard E Protonated Product (Water Soluble) C->E F Basify Aqueous Layer (e.g., NaOH) E->F G Precipitate Forms F->G H Filter, Wash & Dry Pure Solid G->H

Caption: Acid-Base Extraction Workflow

Data Summary and Purity Verification

The success of any purification must be validated. The following table provides key data for solvents commonly used in the purification of thiazole derivatives.

SolventBoiling Point (°C)Polarity IndexApplication Notes
Ethanol 78.45.2Excellent for recrystallization.[3][13]
Methanol 64.76.6Good solvent, can be used as a polar modifier in chromatography.
Dichloromethane 39.63.4Common non-polar base for flash chromatography eluent systems.[10]
Ethyl Acetate 77.14.4Good for extraction and as a polar modifier in chromatography.
Water 100.09.0Used in extractions and as an anti-solvent in recrystallization.
Purity Assessment Methods
  • Thin Layer Chromatography (TLC): A rapid and indispensable tool to monitor reaction progress and assess the purity of column fractions. A pure compound should appear as a single spot.[3]

  • Melting Point (MP) Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Broad melting ranges suggest the presence of impurities.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Provides definitive structural confirmation and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3][10]

    • Infrared Spectroscopy (IR): Confirms the presence of key functional groups (e.g., N-H, C=O).

By selecting the appropriate technique based on the specific impurity profile and scale, and by rigorously validating the outcome, researchers can confidently produce high-purity this compound for downstream applications.

References

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  • 2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide | C6H9N3OS | CID 485048 - PubChem. PubChem.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
  • Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate Market - PW Consulting Chemical & Energy Research Center. PW Consulting.

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Application Note: Comprehensive Analytical Methods for the Characterization of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical characterization of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide, a heterocyclic compound of interest in pharmaceutical research and development. Given the importance of the 2-aminothiazole scaffold in medicinal chemistry for its diverse biological activities, establishing robust and reliable analytical methods is critical for ensuring compound identity, purity, and quality.[1][2][3][4] This guide outlines detailed protocols for chromatographic and spectroscopic analysis, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, with a focus on explaining the scientific rationale behind experimental choices to ensure trustworthy and reproducible results.

Introduction

The 2-aminothiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates with applications ranging from antibacterial to anticancer agents.[1][3][5] this compound is a derivative belonging to this important class of compounds. Its structural integrity, purity, and physicochemical properties must be rigorously verified to support any further investigation, be it for biological screening or as a synthetic intermediate.

Accurate analytical characterization is the cornerstone of chemical and pharmaceutical development. It validates the synthetic route, quantifies impurities, and provides the foundational data required for regulatory submissions. This application note presents a multi-faceted analytical approach to provide a complete profile of the target molecule.

Physicochemical Properties

A preliminary understanding of the molecule's properties is essential for method development. The following data for this compound (PubChem CID: 15883017) is based on computational predictions and serves as a baseline for experimental design.

PropertyPredicted ValueSource
Molecular Formula C₆H₉N₃OSPubChem
Molecular Weight 171.22 g/mol PubChem
XLogP3 -0.5PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem

The predicted low XLogP3 value suggests good solubility in polar organic solvents and potentially moderate aqueous solubility, guiding the selection of solvents for spectroscopy and chromatography.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds and for quantitative analysis. A reverse-phase method is proposed, which is well-suited for polar analytes like the target compound.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and wide availability. Its nonpolar nature is ideal for retaining the moderately polar analyte from a polar mobile phase.

  • Mobile Phase: A gradient of water and acetonitrile is used to ensure the elution of both the main analyte and any potential impurities with different polarities. The addition of a small amount of an acid modifier (e.g., 0.1% formic acid) is critical. It protonates the basic amino group on the thiazole ring, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing undesirable interactions with residual silanols on the silica support.

  • Detection: The thiazole ring contains a chromophore that absorbs UV light. Based on related structures like Ethyl 2-amino-1,3-thiazole-4-carboxylate, which has a λmax at 284 nm, a detection wavelength in the range of 280-290 nm is recommended for optimal sensitivity.[6] A photodiode array (PDA) detector is ideal for confirming peak purity and identifying the optimal detection wavelength during method development.

HPLC Protocol

Objective: To determine the purity of this compound and quantify it against a reference standard.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Instrument Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; hold for 6 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector PDA/DAD at 285 nm
Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by further dilution.

  • Sample Preparation: Prepare the sample to be analyzed at a nominal concentration of 0.1 mg/mL in the diluent.

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 1.5.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Calculate the purity by area normalization, assuming all impurities have a similar response factor. % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_std Prepare Standard (0.1 mg/mL) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_smp Prepare Sample (0.1 mg/mL) analysis Inject Blank, Standard, Sample prep_smp->analysis sst->analysis If RSD ≤ 2.0% data_proc Data Processing & Integration analysis->data_proc report Calculate % Purity (Area Normalization) data_proc->report

Caption: HPLC workflow for purity analysis.

Spectroscopic Structural Characterization

Spectroscopic methods are essential for confirming the molecular structure of the synthesized compound.

Mass Spectrometry (MS)

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, minimizing fragmentation and maximizing the abundance of the molecular ion. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.

  • Instrumentation: Use a Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: ESI, positive ion mode.

  • Data Acquisition: Acquire the full scan spectrum from m/z 50 to 500.

  • Expected Results:

    • Molecular Ion: The primary ion observed should be the protonated molecule [M+H]⁺.

    • Calculated Exact Mass: C₆H₉N₃OS = 171.0466

    • Expected [M+H]⁺: m/z 171.0539

    • Confirmation: The measured mass should be within 5 ppm of the calculated mass. Potential adducts such as [M+Na]⁺ (m/z 193.0359) may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are definitive techniques for structural elucidation. DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of polar compounds and its high boiling point. The acidic protons (NH and NH₂) are less likely to exchange rapidly in DMSO-d₆ compared to other solvents like D₂O or CDCl₃, making them observable.[3][7]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for unambiguous assignments.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale / Comparison
-CH₂-CH₃ (Amide) ~1.1, triplet, 3H~15Standard alkyl region.
-CH₂-CH₃ (Amide) ~3.2, quartet, 2H~34Methylene adjacent to amide nitrogen.
-NH₂ (Amino) ~7.2, broad singlet, 2H-Amine protons on thiazole ring.[3]
Thiazole C5-H ~7.8, singlet, 1H~115-125Thiazole ring proton.[3][8]
Amide N-H ~8.1, triplet, 1H-Amide proton coupled to adjacent CH₂.
Thiazole C5 -~115-125Protonated carbon of the thiazole ring.
Thiazole C4 -~140-145Carboxamide-substituted carbon.
Amide C=O -~162Carboxamide carbonyl carbon.[3]
Thiazole C2 -~168Amino-substituted carbon.[8]
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum provides a unique fingerprint for the molecule. Data from related 2-aminothiazole derivatives provide a strong basis for spectral interpretation.[1][8]

Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Instrumentation: FTIR Spectrometer.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentReference Comparison
3450 - 3300 Medium-StrongN-H stretch (asymmetric & symmetric) of primary amineTypical for 2-aminothiazoles.[8]
~3250 MediumN-H stretch of secondary amide
~2970, ~2870 Weak-MediumC-H stretch (aliphatic) of ethyl group
~1650 StrongC=O stretch (Amide I band)
~1620 StrongN-H bend of primary amine
~1540 Medium-StrongC=N stretch of thiazole ringCharacteristic ring vibration.[8]
~1520 MediumN-H bend (Amide II band)
~1100 MediumC-S stretchCharacteristic of the thiazole ring.[8]

Overall Analytical Workflow

The following diagram illustrates the logical flow for the complete characterization of a new batch of this compound.

Characterization_Workflow start New Batch of Compound hplc HPLC Purity (Sec 3.2) start->hplc ms MS Identity (HRMS) (Sec 4.1) start->ms nmr NMR Structure (¹H, ¹³C) (Sec 4.2) start->nmr ir IR Functional Groups (Sec 4.3) start->ir pass Batch Passes QC hplc->pass Purity ≥ 98% AND All Structures Confirmed fail Batch Fails QC (Repurify/Resynthesize) hplc->fail Purity < 98% OR Structure Incorrect

Caption: Comprehensive analytical workflow for quality control.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining chromatographic separation with multiple spectroscopic techniques (MS, NMR, and IR), researchers can confidently establish the identity, purity, and structural integrity of this compound. Adherence to these protocols will ensure high-quality, reproducible data essential for advancing research and development in medicinal chemistry.

References

  • Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]

  • Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar.
  • Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S. PubChem. Available at: [Link]

  • 2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide | C6H9N3OS. PubChem. Available at: [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central (PMC). Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central (PMC). Available at: [Link]

  • Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate. SpectraBase. Available at: [Link]

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Application Notes and Protocols for Antimicrobial Studies of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Thiazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3] The thiazole ring is a core component of several clinically approved drugs, highlighting its therapeutic potential.[4] This document provides a comprehensive guide for researchers on the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of a promising candidate: 2-amino-N-ethyl-1,3-thiazole-4-carboxamide.

These application notes and protocols are designed to be a self-validating system, guiding the user through the logical progression of experiments, from compound synthesis to biological characterization. By explaining the causality behind experimental choices and grounding protocols in established standards, this guide aims to ensure technical accuracy and reproducibility.

PART 1: Synthesis of this compound

The synthesis of the title compound is a two-step process, beginning with the well-established Hantzsch thiazole synthesis to form the core heterocyclic ring, followed by amidation to introduce the N-ethyl carboxamide moiety.

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This initial step involves the reaction of ethyl bromopyruvate with thiourea.[5]

Protocol:

  • To a solution of thiourea (3.0 g, 39.4 mmol) in 50 mL of ethanol in a round-bottom flask, add ethyl bromopyruvate (5.0 mL, 39.8 mmol).

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:1).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, ethyl 2-amino-1,3-thiazole-4-carboxylate, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

This step involves the amidation of the synthesized ester from Step 1 with ethylamine.

Protocol:

  • Suspend ethyl 2-amino-1,3-thiazole-4-carboxylate (2.0 g, 11.6 mmol) in 30 mL of methanol.

  • Add a 70% aqueous solution of ethylamine (5.0 mL, 58.0 mmol).

  • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final compound, this compound.

Diagram of the Synthetic Pathway:

Synthesis Thiourea Thiourea Step1_reagents + Ethanol, Reflux Thiourea->Step1_reagents EtBrPyr Ethyl Bromopyruvate EtBrPyr->Step1_reagents Intermediate Ethyl 2-amino-1,3-thiazole-4-carboxylate Step1_reagents->Intermediate Step2_reagents + Methanol, RT Intermediate->Step2_reagents Ethylamine Ethylamine Ethylamine->Step2_reagents Final_Product This compound Step2_reagents->Final_Product Antimicrobial_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination Stock_Solution Prepare Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear MIC wells Read_MIC->Subculture Plate_Agar Plate on MHA Subculture->Plate_Agar Incubation_MBC Incubate at 37°C for 18-24h Plate_Agar->Incubation_MBC Read_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

PART 3: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a new antimicrobial compound to mammalian cells. The MTT and XTT assays are reliable colorimetric methods for assessing cell viability. [6][7]

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

PART 4: Preliminary Mechanism of Action Studies

Thiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of bacterial DNA gyrase and interference with cell wall synthesis. [4][8]

Hypothesized Mechanism 1: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. [9] Proposed Experimental Approach: DNA Gyrase Supercoiling Assay

  • Reaction Setup: In a reaction buffer, combine relaxed plasmid DNA, DNA gyrase enzyme, and varying concentrations of this compound. Include a positive control (e.g., ciprofloxacin) and a no-enzyme control.

  • ATP Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the supercoiled DNA form.

Hypothesized Mechanism 2: Disruption of Cell Wall Integrity

The bacterial cell wall is a crucial structure for survival, and its synthesis is a common target for antibiotics.

Proposed Experimental Approach: Crystal Violet Assay for Cell Wall Permeability

  • Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase.

  • Compound Treatment: Treat the bacterial cells with the MIC concentration of this compound for a short duration (e.g., 1-2 hours).

  • Crystal Violet Staining: Add crystal violet to the treated and untreated cell suspensions.

  • Measurement: Centrifuge the cells and measure the absorbance of the supernatant at 595 nm. An increase in the uptake of crystal violet in treated cells indicates damage to the cell wall.

Diagram of Potential Mechanisms of Action:

MoA cluster_DNA Inhibition of DNA Replication cluster_CellWall Disruption of Cell Wall Synthesis Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Potentially Inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Replication DNA Replication Supercoiling->Replication Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis

Caption: Hypothesized mechanisms of action for the thiazole compound.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example MIC and MBC Data

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213
Bacillus subtilisATCC 6633
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853

Table 2: Example Cytotoxicity Data (MTT Assay)

Compound Concentration (µM)% Cell Viability (HEK293)
1
10
50
100

Conclusion and Future Directions

These application notes provide a robust framework for the initial investigation of this compound as a potential antimicrobial agent. The data generated from these protocols will provide a solid foundation for further preclinical development, including more in-depth mechanism of action studies, in vivo efficacy testing, and lead optimization. The versatility of the thiazole scaffold suggests that further chemical modifications could lead to the development of even more potent and selective antimicrobial agents.

References

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. (URL not provided)
  • Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. MDPI. (URL: [Link])

  • Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Science. (URL: [Link])

  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed. (URL: [Link])

  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. (URL: [Link])

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. (URL: [Link])

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (URL not provided)
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PubMed Central. (URL: [Link])

  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem. (URL not provided)
  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. (URL: [Link])

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. (URL: [Link])

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed Central. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (URL: [Link])

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. (URL: [Link])

  • Design, synthesis and biological evaluation of metronidazole-thiazole derivatives as antibacterial inhibitors. PubMed. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. (URL: [Link])

  • Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. PrepChem.com. (URL: [Link])

  • A comprehensive review on in-vitro methods for anti- microbial activity. (URL not provided)
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. (URL: [Link])

  • Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. (URL: [Link])

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. (URL: [Link])

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. ResearchGate. (URL: [Link])

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (URL not provided)
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. (URL: [Link])

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. (URL: [Link])

  • ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PubMed Central. (URL: [Link])

  • Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. DergiPark. (URL: [Link])

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Application Notes and Protocols for the Characterization of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 2-Aminothiazoles in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The 2-aminothiazole scaffold has been identified as a promising template for the development of novel kinase inhibitors.[2][3] This structural motif is present in clinically approved drugs and numerous investigational agents, demonstrating its potential for potent and selective kinase inhibition. This application note provides a detailed experimental framework for the characterization of a novel 2-aminothiazole derivative, 2-amino-N-ethyl-1,3-thiazole-4-carboxamide, as a potential kinase inhibitor. The protocols described herein are designed to be robust and adaptable for the evaluation of this and other similar compounds.

Rationale for Experimental Design

To comprehensively evaluate the potential of this compound as a kinase inhibitor, a multi-faceted approach is necessary. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.[4][5] The experimental workflow is designed to first establish the inhibitory potential and selectivity of the compound against a panel of kinases and then to investigate its effects on cellular processes modulated by the target kinase.

Experimental Workflow Diagram

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation Compound Synthesis\nand QC Compound Synthesis and QC Biochemical Kinase\nScreening (IC50) Biochemical Kinase Screening (IC50) Compound Synthesis\nand QC->Biochemical Kinase\nScreening (IC50) Mechanism of Action\n(e.g., ATP Competition) Mechanism of Action (e.g., ATP Competition) Biochemical Kinase\nScreening (IC50)->Mechanism of Action\n(e.g., ATP Competition) Target Engagement Assay\n(e.g., Cellular Thermal Shift Assay) Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Mechanism of Action\n(e.g., ATP Competition)->Target Engagement Assay\n(e.g., Cellular Thermal Shift Assay) Downstream Signaling\nPathway Analysis (Western Blot) Downstream Signaling Pathway Analysis (Western Blot) Target Engagement Assay\n(e.g., Cellular Thermal Shift Assay)->Downstream Signaling\nPathway Analysis (Western Blot) Cell Viability and\nApoptosis Assays Cell Viability and Apoptosis Assays Downstream Signaling\nPathway Analysis (Western Blot)->Cell Viability and\nApoptosis Assays

Caption: A streamlined workflow for kinase inhibitor characterization.

Part 1: In Vitro Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase.[6] These assays provide a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Luminescence-Based Kinase Assay for IC50 Determination

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7] The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a 10-point serial dilution (1:3) in DMSO to generate a dose-response curve.[7] A "no inhibitor" control with DMSO only should also be prepared.

  • Kinase Reaction Setup:

    • In a 96-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the purified kinase of interest (e.g., a member of the Src family) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A255
Kinase B35010
Kinase C>10,00020
Kinase D122
Kinase E80015

Table 1: Example inhibitory activity of this compound against a panel of kinases.

Part 2: Cell-Based Assays

Cell-based assays are crucial for validating the activity of a kinase inhibitor in a biological system.[8] These assays can confirm target engagement, assess the effect on downstream signaling, and evaluate the overall cellular response.

Western Blot for Downstream Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of a known substrate of the target kinase, providing evidence of target inhibition within the cell.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., one with known hyperactivation of the target kinase) in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagram

G cluster_0 Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Target Kinase Target Kinase RTK->Target Kinase Activation Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Cellular Response\n(e.g., Proliferation, Survival) Cellular Response (e.g., Proliferation, Survival) Downstream Substrate->Cellular Response\n(e.g., Proliferation, Survival) Inhibitor Inhibitor Inhibitor->Target Kinase Inhibition

Caption: A generalized kinase signaling pathway and the point of inhibition.

Cell Viability Assay

This assay determines the effect of the compound on cell proliferation and viability.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Plot the viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Cell LineThis compound GI50 (µM)
Cancer Cell Line A (Target Kinase Hyperactive)0.5
Cancer Cell Line B (Low Target Kinase Activity)>50
Normal Fibroblast Cell Line>50

Table 2: Example cell viability data.

Conclusion

The experimental framework outlined in this application note provides a comprehensive approach to characterizing this compound as a kinase inhibitor. By combining in vitro biochemical assays with cell-based functional assays, researchers can effectively determine the compound's potency, selectivity, and cellular efficacy. These methodologies are foundational for the preclinical development of novel kinase inhibitors.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Assay Guidance Manual. Retrieved from [Link]

  • Google Patents. (n.d.). CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161737. Retrieved from [Link]

  • Huang, X., et al. (2013). Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2590-2594. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide. Retrieved from [Link]

  • Divbio Science Europe. (n.d.). ETHYL 2-AMINO-1,3-THIAZOLE-4-CARBOXYLATE. Retrieved from [Link]

Sources

Application Notes and Protocols for Developing a Cell-Based Assay for 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, [Your Name/Organization]

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, derivatives of 2-aminothiazole have garnered significant attention as they are key components in a variety of therapeutic agents.[3][4] This application note provides a comprehensive guide for the development of a robust cell-based assay to investigate the biological activity of a specific analog, 2-amino-N-ethyl-1,3-thiazole-4-carboxamide.

Given that novel derivatives of 2-amino-thiazole-4-carboxamides have demonstrated anti-proliferative effects in cancer cell lines[5], this guide will focus on establishing a primary screening assay to assess cytotoxicity and cell viability. Subsequently, it will outline a strategic framework for secondary, mechanism-of-action studies based on the initial screening results. The protocols provided herein are designed to be adaptable for high-throughput screening (HTS) environments, facilitating the rapid evaluation of this compound and its analogs in a drug discovery context.[1][6]

Part 1: Foundational Assay - Assessing General Cellular Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability. This provides a broad understanding of its cytotoxic or cytostatic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established, colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which in most cases, correlates with cell number.

Principle of the MTT Assay

Viable cells with active metabolism convert the yellow tetrazolium salt, MTT, into a purple formazan product. This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_culture 1. Culture selected cell line cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_seeding 3. Seed cells into 96-well plates cell_harvest->cell_seeding compound_prep 4. Prepare serial dilutions of This compound treatment 5. Add compound to wells cell_seeding->treatment compound_prep->treatment incubation 6. Incubate for 24-72 hours treatment->incubation mtt_add 7. Add MTT reagent incubation->mtt_add mtt_incubate 8. Incubate for 2-4 hours mtt_add->mtt_incubate solubilize 9. Add solubilization solution mtt_incubate->solubilize read_plate 10. Read absorbance at 570 nm solubilize->read_plate

Caption: Workflow for the MTT-based cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, NCI-H1650 for lung cancer)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cells in a complete medium to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 150 µL of solubilization solution to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The cell viability can be expressed as a percentage of the untreated control. An IC50 (half-maximal inhibitory concentration) value can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Description Example Value
Cell Line Human breast adenocarcinomaMCF-7
Seeding Density Cells per well5,000
Treatment Duration Hours48
Compound Concentration Range Micromolar (µM)0.1 - 100
IC50 Concentration for 50% inhibition5.2 µM

Part 2: Elucidating the Mechanism of Action - Secondary Assays

Should this compound demonstrate significant cytotoxic activity, the next logical step is to investigate its mechanism of action. Based on the known activities of similar thiazole-containing compounds, several pathways can be hypothesized and tested.

Hypothetical Signaling Pathway and Assay Strategy

Many cytotoxic agents induce cell death through apoptosis. A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic program. A logical secondary assay would, therefore, be to measure caspase activity.

Apoptosis_Pathway compound This compound cell Cancer Cell compound->cell Induces stress Cellular Stress cell->stress caspase9 Caspase-9 (Initiator) stress->caspase9 Activates caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes

Caption: A potential apoptotic pathway initiated by the compound.

Protocol: Caspase-Glo® 3/7 Assay

This assay provides a luminescent readout of caspase-3 and -7 activity, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound as described in the MTT assay protocol, but in white-walled plates suitable for luminescence.

    • Include a positive control (e.g., staurosporine) known to induce apoptosis.

  • Assay Protocol:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation

An increase in luminescence compared to the vehicle control indicates the activation of caspase-3 and/or -7, suggesting that the compound induces apoptosis. The data can be presented as fold-change in luminescence over the control.

Treatment Luminescence (RLU) Fold Change vs. Control
Untreated Control1,5001.0
Vehicle Control (DMSO)1,5501.03
Compound (IC50)12,0008.0
Staurosporine (Positive Control)15,00010.0

Trustworthiness and Self-Validation

To ensure the reliability of the assay results, several validation steps are crucial:

  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive and negative controls.

  • Reproducibility: Assays should be repeated on different days with different batches of cells and reagents to ensure inter-assay reproducibility.

  • Orthogonal Assays: Confirming the results with a different assay that measures a similar endpoint (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay as an alternative to the MTT assay) adds confidence to the findings.

Conclusion and Future Directions

This application note provides a detailed framework for the initial characterization of this compound using a cell-based viability assay, followed by a mechanistic study to investigate its potential to induce apoptosis. A positive result in the caspase assay would warrant further investigation into the upstream apoptotic signaling pathways, such as the involvement of the Bcl-2 family of proteins or the activation of initiator caspases (e.g., caspase-8 and -9). The adaptable nature of these protocols makes them suitable for both small-scale studies and large-scale high-throughput screening campaigns, paving the way for the further development of this promising class of compounds.

References

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved from [Link]

  • Pharmaron. (n.d.). Cell-Based Potency Assays. Retrieved from [Link]

  • Acres Biosciences. (n.d.). Cell-based Assays – Custom Assay Development Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Li, Y., et al. (2017). Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. Chemical and Pharmaceutical Bulletin, 65(9), 866-873. Retrieved from [Link]

  • Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1934-1940. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Retrieved from [Link]

Sources

large-scale synthesis of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Practical Approach to a Privileged Scaffold

The 2-aminothiazole framework is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically significant molecules.[1][2][3] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive, scientifically-grounded protocol for the large-scale synthesis of a key derivative, this compound.

Moving beyond a simple procedural outline, this document delves into the causality behind experimental choices, offering insights into reaction mechanisms, process optimization for scale-up, and critical safety considerations. Our aim is to equip researchers and development professionals with a robust, reliable, and scalable synthetic strategy.

The Synthetic Blueprint: A Two-Step Route

The synthesis is logically approached in two primary stages. First, the core thiazole ring is constructed via the classic Hantzsch thiazole synthesis. This is followed by a straightforward amidation to install the N-ethyl carboxamide functionality.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Amidation A Thiourea C Ethyl 2-amino-1,3-thiazole-4-carboxylate A->C Ethanol, Reflux B Ethyl Bromopyruvate B->C Ethanol, Reflux E This compound (Target Molecule) C->E D Ethylamine D->E Heat

Figure 1. High-level overview of the two-step synthetic workflow.

Step 1: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a venerable and highly effective method for constructing thiazole rings.[4] In this specific application, it involves the condensation of an α-halo ester (ethyl bromopyruvate) with a thioamide (thiourea).[4][5][6]

Mechanistic Insights

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process is initiated by a nucleophilic attack from the sulfur atom of thiourea onto the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization and a final dehydration step to yield the stable, aromatic thiazole ring.[7][8][9] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[9]

G cluster_0 Nucleophilic Attack (SN2) cluster_1 Cyclization & Dehydration Thiourea Thiourea Intermediate_1 Intermediate_1 Thiourea->Intermediate_1 Sulfur lone pair Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Intermediate_1 Cyclized_Intermediate Cyclized_Intermediate Intermediate_1->Cyclized_Intermediate Intramolecular Nucleophilic Attack Final_Product Ethyl 2-amino-1,3- thiazole-4-carboxylate Cyclized_Intermediate->Final_Product Dehydration (-H2O)

Figure 2. Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol: Ethyl 2-amino-1,3-thiazole-4-carboxylate

This protocol is designed for robustness and scalability. Ethanol is chosen as the solvent for its effectiveness, relatively low toxicity, and ease of handling on a larger scale.[5][6][10]

Materials & Equipment:

  • Reaction vessel with mechanical stirrer, reflux condenser, and temperature control.

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol, absolute

  • Ice water bath

  • Filtration equipment (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Charging the Reactor: In a suitably sized reaction vessel, add thiourea (1.2 equivalents) to absolute ethanol to form a stirrable slurry.

  • Reagent Addition: While stirring, add ethyl bromopyruvate (1.0 equivalent) to the mixture.[6] The addition may be slightly exothermic; maintain the temperature below 30°C.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 70-80°C) and maintain for 1-3 hours.[6]

  • Reaction Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.[5] A typical mobile phase is a 3:1 mixture of ethyl acetate and petroleum ether.[5]

  • Product Isolation: Once complete, cool the reaction mixture to room temperature, then chill further in an ice water bath to maximize precipitation of the product.[6]

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60°C until a constant weight is achieved. The product, ethyl 2-amino-1,3-thiazole-4-carboxylate, should be an off-white solid.[5]

Step 2: Amidation of the Ester

The conversion of the ethyl ester to the N-ethyl amide is a nucleophilic acyl substitution reaction. This transformation is typically achieved by heating the ester with an excess of ethylamine.

Causality in Experimental Design

The use of excess ethylamine is a key strategic choice. According to Le Châtelier's principle, a high concentration of one reactant drives the equilibrium towards the products, ensuring a high conversion of the starting ester. While the reaction can be run using ethylamine as the solvent, for large-scale operations, using a co-solvent such as ethanol is often preferable to moderate the reaction, improve stirrability, and reduce the amount of volatile, flammable amine required.

Protocol: this compound

Materials & Equipment:

  • Pressure-rated reaction vessel with mechanical stirrer and temperature control.

  • Ethyl 2-amino-1,3-thiazole-4-carboxylate (from Step 1)

  • Ethylamine solution (e.g., 70% in water, or anhydrous)

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Charging the Reactor: Charge the reaction vessel with ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 equivalent).

  • Amine Addition: Add ethylamine (2.0 to 5.0 equivalents). If desired, add ethanol as a co-solvent.

  • Reaction Execution: Seal the reactor and heat the mixture to 60-80°C with vigorous stirring. The reaction will generate some pressure.

  • Reaction Monitoring: Monitor the disappearance of the starting ester by HPLC or TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully vent any residual pressure.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess ethylamine and solvent.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Large-Scale Synthesis: Key Considerations

Transitioning a synthesis from the bench to a pilot plant or manufacturing scale introduces new challenges. Effective heat management, safe material handling, and efficient processing become paramount.

ParameterLaboratory Scale (g)Large Scale (kg)Rationale for Adaptation
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluidEnsures precise and uniform temperature control; critical for managing exotherms.
Reagent Addition Manual (e.g., dropping funnel)Metering pumpProvides superior control over addition rate, preventing temperature spikes.
Stirring Magnetic stir barOverhead mechanical stirrerNecessary to ensure efficient mixing and heat transfer in viscous, large-volume slurries.
Isolation Büchner funnel filtrationCentrifuge or filter pressDramatically increases the speed and efficiency of solid-liquid separation for large quantities.
Drying Static vacuum ovenAgitated filter dryer or tumble dryerProvides more efficient and uniform drying of large product batches.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the structure and purity of the intermediate and final product.[11]

  • ¹H & ¹³C NMR: Confirms the chemical structure and checks for impurities. For the intermediate, characteristic signals include a singlet for the amine protons (~5.85 ppm) and the thiazole proton (~7.41 ppm), along with a quartet and triplet for the ethyl ester group.[5]

  • FTIR Spectroscopy: Identifies key functional groups. The intermediate will show characteristic stretches for the amine (NH₂) at 3150-3300 cm⁻¹ and the ester carbonyl (C=O) around 1690 cm⁻¹.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compounds.

  • HPLC: The primary method for quantifying purity and identifying trace impurities.

  • Melting Point: A sharp, defined melting point range is a good indicator of high purity.

Critical Safety Protocols

  • Reagent Hazards:

    • Ethyl Bromopyruvate: Is a lachrymator and corrosive. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

    • Ethylamine: Is flammable, corrosive, and volatile. Handle in a well-ventilated area, away from ignition sources, using appropriate PPE.

  • Process Hazards:

    • Exotherms: The Hantzsch synthesis can be exothermic, especially during the initial addition. Large-scale reactions require robust cooling systems and controlled addition rates to prevent thermal runaway.

    • Pressure: The amidation step, when heated in a sealed vessel, will generate pressure. Ensure the use of appropriately pressure-rated equipment fitted with pressure relief devices.

References

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH). [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing. [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • (PDF) Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4- Carboxamide as Antimicrobial and Anti-inflammatory Agents. ResearchGate. [Link]

  • Ethyl 2-aminothiazole-4-carboxylate - High purity. Georganics. [Link]

  • Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Ethyl 2-aminothiazole-4-carboxylate. PubChem. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Analyzing and creating compounds of amino thiazole. NeuroQuantology. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only follow procedures but also effectively diagnose and resolve issues to improve your yield and purity.

Synthesis Overview & Core Chemistry

The synthesis of this compound is typically approached via a two-stage process. This strategy ensures high conversion and minimizes the formation of complex side products that can be difficult to separate.

  • Stage 1: Hantzsch Thiazole Synthesis. This classic and highly reliable method is used to construct the core 2-aminothiazole ring. It involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2] For our target, this means reacting ethyl bromopyruvate with thiourea to form the key intermediate, ethyl 2-amino-1,3-thiazole-4-carboxylate.[3] The aromaticity of the resulting thiazole ring is a significant driving force for this reaction.[4]

  • Stage 2: Amidation. The ester group of the intermediate is then converted to the desired N-ethyl amide. This can be achieved either through direct aminolysis with ethylamine or, more robustly, by hydrolyzing the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Amidation A Ethyl Bromopyruvate C Ethyl 2-amino-1,3-thiazole-4-carboxylate (Intermediate) A->C Ethanol, Heat B Thiourea B->C Ethanol, Heat E This compound (Final Product) C->E Direct Aminolysis OR Hydrolysis + Amide Coupling D Ethylamine G Start Low Yield or Impure Product Stage1 Problem in Stage 1? (Hantzsch Synthesis) Start->Stage1 Stage2 Problem in Stage 2? (Amidation) Start->Stage2 Purification Problem with Purification? Start->Purification S1_Cause1 Check Starting Material Purity/ Stability Stage1->S1_Cause1 S1_Cause2 Optimize Temp & Reaction Time (Monitor by TLC) Stage1->S1_Cause2 S1_Cause3 Isomeric Impurity? (2-imino form) Stage1->S1_Cause3 S2_Route Which Route? Direct or Coupling? Stage2->S2_Route Purif_Sol Recrystallize or Use Column Chromatography Purification->Purif_Sol S1_Sol3 Ensure Neutral/Basic Workup (e.g., Na2CO3) to favor 2-amino form S1_Cause3->S1_Sol3 Yes S2_Direct Direct Aminolysis: Increase Temp, Use Excess Amine S2_Route->S2_Direct Direct S2_Coupling Amide Coupling: Check Activation, Base, & Anhydrous Conditions S2_Route->S2_Coupling Coupling

Sources

Technical Support Center: Synthesis of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis step is giving a very low yield. What are the most common causes?

A1: Low yields in the initial thiazole formation are typically traced back to three main areas: purity of starting materials, reaction conditions, or inefficient work-up.[1] Ensure your α-halo-β-ketoester (e.g., ethyl 2-chloro-3-oxobutanoate) is free from di-halogenated impurities and that your thiourea is dry.[1] The reaction is sensitive to temperature; refluxing in a suitable solvent like ethanol often significantly improves yields compared to room temperature reactions.[1]

Q2: I am seeing an unexpected isomer in my NMR/LC-MS analysis after the thiazole ring formation. What could it be?

A2: Under acidic conditions, the Hantzsch synthesis can co-produce the isomeric 2-imino-2,3-dihydrothiazole.[1][2] This occurs due to a change in the regioselectivity of the cyclization step. Running the reaction under neutral or slightly basic conditions will strongly favor the desired 2-aminothiazole product.[1]

Q3: The final amidation step is incomplete. How can I drive the reaction to completion?

A3: Incomplete amidation is often due to insufficient activation of the ethyl ester or unfavorable reaction equilibrium. Using a large excess of ethylamine can help push the reaction forward. Alternatively, you can first hydrolyze the ester to the corresponding carboxylic acid and then use standard peptide coupling reagents (e.g., HCTU, HOBt, DIEA) for a more efficient amide bond formation.[3]

Q4: My final product is difficult to purify and appears to have a persistent impurity with a mass of 173.2 g/mol . What is this?

A4: This mass corresponds to ethyl 2-amino-1,3-thiazole-4-carboxylate, the starting material for your amidation step. Its presence indicates an incomplete reaction. If purification by column chromatography is challenging due to similar polarities, consider recrystallization from a different solvent system or using an alternative purification method like preparative HPLC.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific problems identified by analytical data and provides a logical workflow for diagnosing and solving the issue.

Issue 1: Multiple Byproducts Detected After Hantzsch Thiazole Synthesis

You've completed the reaction of ethyl 2-chloro-3-oxobutanoate with thiourea and your TLC/LC-MS shows multiple spots/peaks in addition to your desired ethyl 2-aminothiazole-4-carboxylate.

G start Multiple Spots on TLC/LC-MS check_sm Verify Starting Material Purity (NMR, m.p.) start->check_sm impure_sm Impurity Detected: Di-chloro ester or oxidized thiourea check_sm->impure_sm Purity Issue? Yes check_conditions Analyze Reaction Conditions check_sm->check_conditions Purity Issue? No solution_sm Solution: Purify starting materials (distillation/recrystallization) impure_sm->solution_sm acidic_cond Isomeric Impurity: 2-Imino-2,3-dihydrothiazole (often under acidic pH) check_conditions->acidic_cond Isomer Present? hydrolysis_cond Hydrolyzed Impurity: 2-Amino-1,3-thiazole-4-carboxylic acid (prolonged heat, aqueous workup) check_conditions->hydrolysis_cond Carboxylic Acid Present? solution_acidic Solution: Run reaction at neutral/basic pH. Use Na2CO3 or Et3N. acidic_cond->solution_acidic solution_hydrolysis Solution: Minimize water, shorten reaction time, use anhydrous workup. hydrolysis_cond->solution_hydrolysis

Side Product NameMolecular Weight ( g/mol )Formation MechanismPrevention Strategy
Ethyl 2,2-dichloro-3-oxobutanoate199.03Impurity in starting ethyl 2-chloro-3-oxobutanoate.Use highly pure, mono-chlorinated starting material. Verify by GC-MS or NMR.
2-Amino-1,3-thiazole-4-carboxylic acid158.18Hydrolysis of the ethyl ester group during reaction or aqueous workup, especially under harsh pH or high temperature.[4]Use anhydrous solvents, control reaction time, and perform workup at lower temperatures with careful pH control.
2-Imino-2,3-dihydrothiazole isomer172.20Acid-catalyzed cyclization pathway becomes competitive.[2]Maintain neutral or slightly basic reaction conditions. A weak base like sodium carbonate can be used.[1][5]
Issue 2: Challenges in the Amidation of Ethyl 2-aminothiazole-4-carboxylate

The conversion of the ethyl ester to the N-ethyl amide is sluggish, or the workup and purification are problematic.

The direct aminolysis of an ester with an amine like ethylamine is often a slow process requiring elevated temperatures or a large excess of the amine. This can lead to side reactions if other sensitive functional groups are present.

Workflow for Optimizing Amidation

G start Low Amidation Yield direct_aminolysis Route A: Direct Aminolysis (Ester + Ethylamine) start->direct_aminolysis two_step Route B: Two-Step Hydrolysis/Coupling (Ester -> Acid -> Amide) start->two_step optimize_direct Optimization: - Increase excess of ethylamine (5-10 eq) - Increase temperature (sealed vessel) - Use a catalyst (e.g., NaCN) direct_aminolysis->optimize_direct outcome High-Purity 2-amino-N-ethyl-1,3- thiazole-4-carboxamide optimize_direct->outcome hydrolysis Step 1: Hydrolysis (e.g., LiOH, H2O/THF) two_step->hydrolysis coupling Step 2: Amide Coupling (Acid + Ethylamine + Coupling Agents like HCTU/DIEA) hydrolysis->coupling coupling->outcome

Side Product NameMolecular Weight ( g/mol )Formation MechanismPrevention Strategy
Unreacted Starting Material172.20Incomplete reaction due to insufficient activation or time.Increase reaction time/temperature or switch to a more efficient two-step coupling method.[3]
N,N'-diethylurea116.16Can form if ethyl isocyanate is present as an impurity in the ethylamine source or under certain reaction conditions.Use high-purity ethylamine.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate (Hantzsch Method)

This protocol is adapted from established procedures for Hantzsch thiazole synthesis.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine thiourea (1.1 equivalents) with absolute ethanol (5 mL per mmol of thiourea).

  • Reagent Addition: To the stirred suspension, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent).[7][8]

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of petroleum ether and ethyl acetate).[9]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization & Isolation: Adjust the pH to ~8 with a 5% sodium carbonate solution to precipitate the product.[5]

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.[6]

Protocol 2: Synthesis of this compound (Two-Step Method)

This method utilizes a hydrolysis followed by a standard amide coupling, which often provides higher yields and purity.[3]

Step A: Hydrolysis

  • Dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (LiOH, ~2.0 eq) and stir at room temperature until TLC/LC-MS confirms complete consumption of the starting ester.

  • Acidify the mixture with 1M HCl to a pH of ~3-4.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-1,3-thiazole-4-carboxylic acid.

Step B: Amide Coupling

  • Dissolve the carboxylic acid from Step A (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as HCTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA, 3.0 eq).

  • Stir the mixture for 15-20 minutes to activate the carboxylic acid.

  • Add ethylamine hydrochloride (1.2 eq) and continue stirring at room temperature overnight.

  • Perform a standard aqueous workup, purify by column chromatography on silica gel to obtain the final product.

References

  • Acta Crystallographica Section E: Structure Reports Online. Ethyl 2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]

  • ResearchGate. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches. Available from: [Link]

  • Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available from: [Link]

  • PubChem. ethyl (2S)-2-chloro-3-oxobutanoate. Available from: [Link]

  • Stenutz. ethyl 2-chloro-3-oxobutanoate. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

  • NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • PubMed Central. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Available from: [Link]

  • Georganics. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

  • ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... Available from: [Link]

  • Matrix Fine Chemicals. ETHYL 2-CHLORO-3-OXOBUTANOATE | CAS 609-15-4. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this cornerstone reaction to build pharmaceutically relevant thiazole scaffolds.[1] Thiazole rings are a critical component in numerous approved drugs, including antimicrobials and antiretrovirals, making the mastery of their synthesis essential.[2][3]

This document moves beyond a simple recitation of steps. It is structured to provide deep mechanistic insights and practical, field-tested solutions to common challenges encountered during the synthesis. We will explore the causality behind experimental choices, empowering you to not only troubleshoot existing protocols but also to rationally design and optimize new ones.

Section 1: Reaction Fundamentals
1.1. The Hantzsch Thiazole Synthesis: Mechanism Overview

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide-containing compound (like thioamides, thioureas, or thiohydrazides).[2][4] The reaction is prized for its reliability and generally high yields.[1][5] The process unfolds through a well-understood, multi-step pathway:

  • Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone. This displaces the halide leaving group.[6]

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the intermediate attacks the carbonyl carbon of the original ketone.[1]

  • Dehydration: The resulting cyclic intermediate, a 4-hydroxythiazoline derivative, readily eliminates a molecule of water to form the aromatic thiazole ring.[6][7] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[7]

Stable 4-hydroxythiazolinium salts have been isolated and characterized, confirming this stepwise mechanism.[8]

Hantzsch_Mechanism cluster_reactants Reactants Reactant1 α-Haloketone Intermediate1 S-Alkylated Intermediate Reactant1->Intermediate1 S-Alkylation (SN2) Reactant2 Thioamide Reactant2->Intermediate1 Intermediate2 4-Hydroxythiazoline (Cyclized Intermediate) Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

1.2. Key Reaction Parameters

The success of the Hantzsch synthesis is highly dependent on the careful selection of reaction conditions. The interplay between solvent, temperature, and reaction time is critical for achieving high yields and minimizing side products.

ParameterCommon Choices & ConditionsRationale & Expert Insights
Solvent Ethanol, Methanol, 1-Butanol, DMF, Ethanol/Water mixtures.[9][10] Solvent-free conditions are also effective.[11][12]Alcohols are widely used as they effectively dissolve both the α-haloketone and the thioamide starting materials. For less reactive substrates, a higher boiling point solvent like DMF or 1-butanol may be necessary.[10][13] In some multicomponent variations, an ethanol/water mixture can improve yields.[5]
Temperature Room Temperature to Reflux (40-100 °C).[9] Microwave irradiation is also common (e.g., 90 °C).[14]Many reactions proceed efficiently with gentle heating (e.g., 40–60 °C).[9] However, the optimal temperature is substrate-dependent. Excessive heat can lead to the decomposition of starting materials or products, resulting in tar formation. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[14][15]
Reaction Time 30 minutes to several hours.[1] Some reactions may require up to 2 days.[16]Reaction progress should always be monitored by Thin Layer Chromatography (TLC) or LC-MS.[9][13] Running the reaction for too long can lead to byproduct formation, while insufficient time results in incomplete conversion.[13]
Catalyst Often not required. Acids (e.g., HCl) or solid-supported catalysts (e.g., Silica-supported tungstosilisic acid) can be used.[10][17]The classical Hantzsch synthesis is typically uncatalyzed. However, in certain cases, particularly multicomponent reactions, a catalyst can enhance the reaction rate.[10] Note that acidic conditions can sometimes alter the regioselectivity of the cyclization, leading to isomeric impurities.[17]
Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the Hantzsch thiazole synthesis in a direct question-and-answer format.

Troubleshooting_Workflow Start Experiment Result: Low Yield or Impurities Check_Purity 1. Verify Reagent Purity & Stability (α-haloketones can degrade) Start->Check_Purity Optimize_Temp 2. Optimize Temperature Reaction too cold? Start->Optimize_Temp Optimize_Time 3. Optimize Reaction Time Monitor via TLC/LC-MS Start->Optimize_Time Check_Solvent 4. Evaluate Solvent Choice Is solubility an issue? Start->Check_Solvent Check_Workup 5. Review Work-up Procedure Is product precipitating? Start->Check_Workup Check_pH 6. Analyze Side Products Check pH for isomer formation Start->Check_pH Solution_Purity Solution: Use fresh or purified reagents. Check_Purity->Solution_Purity Solution_Temp Solution: Gently heat (40-60°C) or use microwave. Optimize_Temp->Solution_Temp Solution_Time Solution: Extend time based on monitoring. Optimize_Time->Solution_Time Solution_Solvent Solution: Try a different solvent (e.g., DMF, Ethanol/H₂O). Check_Solvent->Solution_Solvent Solution_Workup Solution: Ensure pH is basic. Extract if necessary. Check_Workup->Solution_Workup Solution_pH Solution: Run reaction under neutral/basic conditions. Check_pH->Solution_pH

Caption: A workflow for troubleshooting the Hantzsch thiazole synthesis.

Issue 1: Low or No Product Yield

Question: My reaction has a very low yield, or I'm only recovering unreacted starting materials. What are the likely causes and how can I fix this?

Probable Causes & Recommended Solutions:

  • Reagent Quality: α-haloketones can be unstable and decompose upon storage.[13]

    • Solution: Ensure you are using freshly prepared or properly stored α-haloketones. Verify the purity of your thioamide as well.

  • Insufficient Thermal Energy: Many Hantzsch syntheses require heating to overcome the reaction's activation energy.[18]

    • Solution: If the reaction is being run at room temperature, try gentle heating (e.g., 40-60 °C). For more stubborn substrates, refluxing in a suitable solvent like ethanol may be required.[9] Consider using microwave irradiation to potentially improve yields and drastically shorten reaction times.[14]

  • Inadequate Reaction Time: The reaction may simply not have had enough time to proceed to completion.

    • Solution: Monitor the disappearance of starting materials using TLC. If starting material is still present after the planned duration, extend the reaction time accordingly.[9]

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.

    • Solution: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent system, such as DMF for polar compounds or an ethanol/water mixture.[10][13]

Issue 2: Formation of Impurities / Side Products

Question: My final product is contaminated with a significant impurity, possibly an isomer. What could this be and how do I prevent its formation?

Probable Causes & Recommended Solutions:

  • Formation of 2-Imino-2,3-dihydrothiazole Isomer: This is a common side reaction, particularly when using N-monosubstituted thioureas. The formation of this isomer is highly influenced by the pH of the reaction. Acidic conditions can favor the formation of the imino isomer, whereas neutral or slightly basic conditions favor the desired 2-amino-thiazole.[13][17]

    • Solution: Maintain neutral or slightly basic conditions throughout the reaction. Avoid acidic catalysts if this side product is observed. If an acid is generated during the reaction (e.g., HBr), adding a non-nucleophilic base can help suppress the formation of the imino isomer.[13]

  • Decomposition: Excessive heat or prolonged reaction times can cause both starting materials and the desired thiazole product to decompose, leading to a complex mixture of byproducts and a dark, tarry appearance.

    • Solution: Reduce the reaction temperature or shorten the reaction time. Use TLC to find the optimal point where the starting material is consumed but product degradation has not yet begun.[19]

Issue 3: Product Isolation and Purification Difficulties

Question: After the reaction, I'm struggling to isolate my product. It either doesn't precipitate or it remains oily. What should I do?

Probable Causes & Recommended Solutions:

  • Incorrect pH during Work-up: The Hantzsch synthesis produces one equivalent of a strong acid (e.g., HBr or HCl).[20] The resulting thiazole product is often protonated, forming a salt that is soluble in polar solvents like water or methanol.[7]

    • Solution: The standard work-up involves pouring the reaction mixture into a cold, aqueous basic solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1][9] This neutralizes the acid and deprotonates the thiazole, causing the neutral, less soluble product to precipitate. Ensure the solution is basic (pH > 8) before filtration.

  • Product is Soluble in the Work-up Solution: Some thiazole products, especially those with polar functional groups, may remain soluble in the aqueous work-up mixture even after neutralization.

    • Solution: If precipitation does not occur, the product must be extracted from the aqueous mixture. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction.[9]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent and temperature for my specific substrates? A1: The optimal conditions depend on the reactivity of your α-haloketone and thioamide. A good starting point is refluxing ethanol, as it is a versatile and effective solvent for many substrates.[9] For a systematic approach, screen a variety of solvents (e.g., methanol, ethanol, DMF) and temperatures (e.g., 40 °C, 60 °C, reflux).[10] Monitor each trial by TLC to quickly identify the conditions that give the fastest conversion with the fewest side products.

Q2: Are there greener alternatives to the traditional solvents used in Hantzsch synthesis? A2: Yes. Modern variations of the Hantzsch synthesis focus on environmentally benign approaches. Reactions in ethanol/water mixtures have proven effective and reduce the use of purely organic solvents.[5] Additionally, solvent-free conditions, where the neat reactants are heated together (often with microwave irradiation), can be highly efficient, fast, and eco-friendly.[11][12] Ionic liquids have also been explored as recyclable green solvent alternatives.[21]

Q3: My α-haloketone is difficult to handle or synthesize. Are there alternative starting materials? A3: Yes. The use of toxic and potentially unstable α-haloketones is a known drawback.[16] Alternative protocols have been developed that avoid them. These include the reaction of thioamides with ketones in the presence of an oxidant like iodine, or with substrates like α,β-unsaturated carbonyl compounds, alkynes, or β-keto esters.[16]

Q4: Can this reaction be performed as a one-pot, multi-component synthesis? A4: Absolutely. The Hantzsch synthesis is well-suited for one-pot, multi-component reactions (MCRs), which are highly efficient. For example, an aldehyde, a ketone, and thiourea can be reacted together in the presence of an oxidant to form highly substituted thiazoles.[10][22] These MCRs often benefit from a catalyst, such as silica-supported tungstosilisic acid, to drive the reaction efficiently.[10]

Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example based on the reaction of 2-bromoacetophenone and thiourea.[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial or round-bottom flask with a stir bar

  • Stirring hotplate

  • Buchner funnel and side-arm flask for filtration

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to approximately 60-70 °C (gentle reflux of methanol).

  • Stir for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes) until the 2-bromoacetophenone spot has been consumed.[1]

  • Remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of cold 5% aqueous sodium carbonate solution. Swirl to mix.[1]

  • A solid precipitate of the product should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Allow the collected solid to air dry on a watch glass.

  • Determine the mass, percent yield, and characterize the product (e.g., melting point, NMR).[1]

Protocol 2: Guideline for Reaction Optimization

Use this workflow to systematically optimize a new or underperforming Hantzsch synthesis.

  • Establish a Baseline: Perform the reaction using standard conditions (e.g., Protocol 1: ethanol, reflux, 2 hours). Analyze the yield and purity.

  • Temperature Screen: Set up several small-scale reactions in parallel. Keep the solvent and concentrations constant, but vary the temperature (e.g., Room Temp, 40 °C, 60 °C, reflux). Analyze the outcome of each after a fixed time (e.g., 2 hours) to find the optimal temperature.

  • Solvent Screen: Using the optimal temperature from the previous step, screen a panel of solvents (e.g., methanol, ethanol, DMF, acetonitrile, ethanol/water). Analyze for yield and purity.

  • Time Course: Once the best solvent and temperature are identified, run the reaction and take small aliquots at different time points (e.g., 30 min, 1h, 2h, 4h, 8h). Analyze each aliquot to determine the time required for complete conversion without significant byproduct formation.

  • Stoichiometry: While a slight excess of the thioamide component is common (e.g., 1.5 equivalents), verify if a 1:1 stoichiometry or a larger excess improves the outcome for your specific substrates.[1]

References
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Al-Azzawi, W. A. M., & Al-Rubaie, A. Z. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Plant Science (BEPLS).
  • BenchChem. (2025). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • Bendaha, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2969. Retrieved from [Link]

  • Bendaha, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2969. Published online 2018 Nov 15. Retrieved from [Link]

  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

  • A review article on chemistry, synthesis and therapeutic importance of thiazole derivatives. (2021).
  • CUTM Courseware. (n.d.). Thiazole.
  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • A brief review on the thiazole derivatives: synthesis methods and biological activities. (2021).
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Gbadamosi, O. M., et al. (2018). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 23(10), 2697. Retrieved from [Link]

  • Egan, R. S., Tadanier, J., Garmaise, D. L., & Gaunce, A. P. (1968). Intermediates in the Hantzsch Thiazole Synthesis. The Journal of Organic Chemistry, 33(11), 4422-4426. Retrieved from [Link]

  • Taylor & Francis Online. (2024).
  • Wikipedia. (n.d.). Thiazole.
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  • BenchChem. (2025). Technical Support Center: Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Green Chemistry.
  • University of Sussex - Figshare. (2023). New methods for the rapid synthesis of thiazoles.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • ResearchGate. (2016).
  • ACS Publications. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction.
  • ResearchGate. (2015). Thiazole formation through a modified Gewald reaction.
  • Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles.
  • ResearchGate. (2017). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
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Technical Support Center: Synthesis of 2-Amino-Thiazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-thiazole carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged scaffold. The 2-aminothiazole core is a cornerstone in numerous therapeutic agents, but its synthesis, particularly the final amide coupling step, is fraught with challenges that can impede discovery timelines.[1]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will dissect common failure points, offer robust troubleshooting strategies, and present validated protocols to enhance your success rate.

Part 1: Frequently Asked Questions (FAQs) - Synthesis of the 2-Aminothiazole Core

The most prevalent route to the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl with a thiourea derivative.[2][3] While classic, this reaction requires careful control to ensure high yields and purity.

Q1: My Hantzsch thiazole synthesis is giving a low yield. What are the common causes?

Answer: Low yields in Hantzsch syntheses typically stem from three main areas: the stability of your α-haloketone, reaction conditions, or inefficient workup.

  • α-Haloketone Stability: α-haloketones, particularly α-bromoketones, can be unstable and are often lachrymatory. It is crucial to use freshly prepared or purified α-haloketones. Self-condensation or degradation of this starting material before it can react with the thiourea is a primary cause of yield loss.

  • Reaction Conditions: The reaction is often run in ethanol and refluxed for a short period (30 minutes to a few hours).[4] Insufficient heating can lead to an incomplete reaction. Conversely, prolonged heating can sometimes promote the formation of side products. The choice of solvent can also be critical; while ethanol is common, other solvents like dimethylformamide (DMF) or even aqueous media have been used.[5][6]

  • Workup and Purification: The product, 2-aminothiazole, is basic. The reaction is typically quenched in water, and the product is extracted after neutralization.[4][7] Improper pH adjustment during workup can lead to the product remaining in the aqueous layer as a salt, thus reducing the isolated yield.

Application Scientist's Insight: The Hantzsch synthesis is a robust cyclocondensation. The first step is an SN2 reaction where the sulfur of the thiourea attacks the α-carbon of the haloketone.[7] This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[7] The aromaticity of the final product is a strong thermodynamic driving force.[7] If your yield is low, the issue is almost always kinetic (poor reactivity of starting materials) or mechanical (loss during workup), rather than a failure of the core mechanism.

Q2: I'm observing significant side products in my Hantzsch synthesis. What are they and how can I avoid them?

Answer: The most common side product is the formation of a bis-thiazole or other complex mixtures arising from the self-condensation of the α-haloketone or over-reaction.

  • Minimizing Side Products:

    • Stoichiometry: Use a slight excess (around 1.05 to 1.1 equivalents) of the thiourea component to ensure the α-haloketone is consumed efficiently.

    • Addition Rate: Add the α-haloketone solution slowly to the solution of thiourea. This maintains a low concentration of the electrophilic ketone, minimizing its chance for self-reaction.

    • Temperature Control: While the reaction often requires heat, avoid excessive temperatures or prolonged reaction times, which can promote side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

Part 2: Frequently Asked Questions (FAQs) - The Amide Coupling Challenge

Forming the carboxamide bond at the 2-amino position is often the most challenging step in the entire synthesis. The low nucleophilicity of the exocyclic amine makes standard coupling protocols ineffective.[8]

Q3: Why do standard amide coupling reagents like HATU or EDC/HOBt fail for my 2-aminothiazole?

Answer: The 2-amino group of the thiazole is notoriously unreactive in amide coupling reactions. This is due to the electron-withdrawing nature of the heterocyclic ring system.

Application Scientist's Insight: The lone pair of electrons on the exocyclic nitrogen is delocalized into the aromatic thiazole ring. This resonance stabilization significantly reduces the nitrogen's nucleophilicity, making it a poor attacker for the activated carboxylic acid intermediate generated by standard coupling reagents.[8] Standard conditions, which are optimized for more nucleophilic aliphatic or anilino amines, often fail to drive the reaction to completion, even over extended periods.[8][9]

Q4: What strategies can I use to successfully form the amide bond with an electron-deficient 2-aminothiazole?

Answer: Overcoming the poor nucleophilicity requires more forcing conditions or alternative activation strategies.

  • Acyl Chloride Formation: The most reliable method is to convert the carboxylic acid to a more reactive acyl chloride. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride.[9] The highly electrophilic acyl chloride can then react with the weakly nucleophilic amine. This often requires heating and the use of a non-nucleophilic base like pyridine or triethylamine (TEA) to scavenge the HCl byproduct.[10]

  • Acyl Fluoride Formation: A more modern and often cleaner alternative involves the in situ formation of an acyl fluoride. Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate), used with a base like diisopropylethylamine (DIPEA) at elevated temperatures, have proven effective where other methods fail.[8]

  • High-Temperature Coupling: For some substrates, simply increasing the reaction temperature (e.g., to 80-100 °C) when using a robust coupling agent can be sufficient to drive the reaction forward.[8]

Part 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues.

Observed Problem Potential Cause(s) Recommended Solution(s) & Validation
No product formation in amide coupling (Starting materials consumed)1. Decomposition of Activated Intermediate: The activated ester (e.g., from HATU) is forming but decomposes before the amine can react. 2. Hydrolysis: The final amide product is unstable and hydrolyzes back to starting materials during workup or analysis.[8]1. Switch to a more reactive intermediate. Convert the acid to its acyl chloride using SOCl₂ or oxalyl chloride, then add the amine.[9] 2. Validate by performing the reaction under strictly anhydrous conditions and using a non-aqueous workup. Check the stability of the purified product in your HPLC mobile phase.
No product formation in amide coupling (Starting materials remain)1. Insufficient Activation: The coupling reagent is not potent enough to activate the carboxylic acid or react with the amine. 2. Protonation of Amine: The 2-aminothiazole is being protonated by an acidic species, rendering it non-nucleophilic.1. Increase reaction temperature.[8] 2. Switch to the acyl fluoride/chloride method.[8] 3. Ensure a sufficient amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) is present to deprotonate any amine salts and scavenge acid byproducts.
Multiple new spots on TLC/LCMS after Hantzsch reaction 1. Impure α-haloketone: The starting ketone has degraded or contains impurities. 2. Side Reactions: Reaction conditions are too harsh (temperature too high, time too long).1. Purify the α-haloketone by distillation or chromatography immediately before use. 2. Run the reaction at a lower temperature for a longer time. Monitor closely by TLC and stop the reaction once the limiting reagent is consumed.
Difficulty purifying the final carboxamide 1. Product is highly polar: Sticks to silica gel. 2. Poor solubility: The product crashes out on the column or is insoluble in common recrystallization solvents.1. For column chromatography, consider using a reverse-phase (C18) column. Alternatively, add 0.5-1% TEA or acetic acid to your mobile phase in normal phase chromatography to improve peak shape. 2. Attempt recrystallization from a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures). Trituration with a solvent like diethyl ether can also be effective for removing nonpolar impurities.

Part 4: Visualized Workflows and Methodologies

Overall Synthetic Pathway

The synthesis of 2-amino-thiazole carboxamides is a two-stage process: formation of the thiazole core, followed by the critical amide coupling.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Amide Bond Formation Alpha-Haloketone Alpha-Haloketone Hantzsch Reaction Hantzsch Reaction Alpha-Haloketone->Hantzsch Reaction Thiourea Thiourea Thiourea->Hantzsch Reaction 2-Aminothiazole Core 2-Aminothiazole Core Hantzsch Reaction->2-Aminothiazole Core Cyclocondensation Core_ref 2-Aminothiazole Core Carboxylic Acid Carboxylic Acid Amide Coupling Amide Coupling Carboxylic Acid->Amide Coupling Coupling Reagent Coupling Reagent Coupling Reagent->Amide Coupling Final Product 2-Amino-Thiazole Carboxamide Amide Coupling->Final Product Acylation Core_ref->Amide Coupling

Caption: General workflow for 2-amino-thiazole carboxamide synthesis.

Troubleshooting Decision Tree for Amide Coupling

When facing a failed amide coupling, a logical decision-making process is key to finding a solution efficiently.

G start Amide Coupling Failed? check_sm Starting Materials (SM) Consumed? start->check_sm sm_remain SM Remain check_sm->sm_remain No sm_gone SM Consumed check_sm->sm_gone Yes cause1 Cause: Insufficient Activation or Poor Nucleophilicity sm_remain->cause1 cause2 Cause: Activated Intermediate or Product is Unstable sm_gone->cause2 sol1 Solution: 1. Increase Temperature 2. Use Acyl Chloride/Fluoride Method cause1->sol1 sol2 Solution: 1. Use Acyl Chloride (more stable) 2. Ensure Anhydrous Conditions 3. Use Non-Aqueous Workup cause2->sol2

Caption: Troubleshooting logic for failed amide coupling reactions.

Part 5: Experimental Protocols

Protocol 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is adapted from established literature procedures for synthesizing a common 2-aminothiazole building block.[11]

  • Reagents & Equipment:

    • Thiourea (1.0 eq)

    • Ethyl bromopyruvate (1.0 eq)

    • Ethanol (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a round-bottom flask, add thiourea (1.0 eq) and dissolve it in anhydrous ethanol (approx. 0.5 M concentration).

    • Begin stirring the solution at room temperature.

    • Slowly add ethyl bromopyruvate (1.0 eq) to the stirred solution over 15 minutes.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C).

    • Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

    • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and water.

    • Carefully add saturated sodium bicarbonate solution to neutralize the mixture until the pH is ~8.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography.

Protocol 2: Acyl Chloride Method for Carboxamide Formation

This protocol is a robust method for coupling a carboxylic acid to a weakly nucleophilic 2-aminothiazole.[9][10]

  • Reagents & Equipment:

    • Carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or Oxalyl Chloride (1.5 eq) with catalytic DMF

    • Anhydrous Dichloromethane (DCM) or Toluene

    • 2-Aminothiazole derivative (1.2 eq)

    • Pyridine or Triethylamine (TEA) (3.0 eq)

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Step A: Acyl Chloride Formation

      • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DCM.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add thionyl chloride (1.5 eq). (If using oxalyl chloride, add 1-2 drops of anhydrous DMF first, then add the oxalyl chloride).

      • Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or heat gently to reflux if necessary, until gas evolution ceases.

      • Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude acyl chloride. Caution: This step should be performed in a well-ventilated fume hood.

    • Step B: Amide Coupling

      • Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere.

      • In a separate flask, dissolve the 2-aminothiazole derivative (1.2 eq) and pyridine (3.0 eq) in anhydrous DCM.

      • Cool the amine/pyridine solution to 0 °C.

      • Slowly add the acyl chloride solution to the stirred amine solution via a dropping funnel.

      • After the addition, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LCMS.

      • Upon completion, quench the reaction by adding water.

      • Dilute with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

      • Purify by column chromatography or recrystallization.

References

  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs.
  • Google Patents. (1949). US2489038A - Purification of 2-aminothiazole.
  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2007). Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Retrieved from [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved from [Link]

  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles. Retrieved from [Link]

  • PLOS. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Retrieved from [Link]

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Technical Support Center: Enhancing the Solubility of 2-Amino-N-ethyl-1,3-thiazole-4-carboxamide and Related Compounds for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: The compound 2-amino-N-ethyl-1,3-thiazole-4-carboxamide is a specific structure within the broader class of thiazole carboxamides. While direct, extensive solubility data for this exact molecule is not widely published, the principles and troubleshooting steps outlined in this guide are based on established physicochemical properties of this chemical class and best practices in drug discovery for handling poorly soluble small molecules.[1][2] The strategies provided are robust and broadly applicable to this and structurally similar compounds.

Introduction

In the realm of drug discovery and in vitro pharmacology, achieving and maintaining compound solubility is a critical, yet often underestimated, hurdle. Poor aqueous solubility is a leading cause of experimental artifacts, inaccurate structure-activity relationships (SAR), and ultimately, the failure of promising therapeutic candidates.[3][4] This guide provides a comprehensive, question-and-answer-based resource for researchers encountering solubility challenges with this compound and other lipophilic small molecules. We will progress from foundational issues to advanced troubleshooting, explaining the scientific rationale behind each step to empower you with a robust decision-making framework.

Frequently Asked Questions & Troubleshooting Guide

Level 1: Foundational Issues & Initial Steps

Question 1: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer/cell culture medium. What's happening and what's my first step?

Answer: This is the most common solubility issue. It occurs because while your compound is soluble in a neat organic solvent like Dimethyl Sulfoxide (DMSO), it is not soluble in the final aqueous environment of your assay.[5] The DMSO concentration is diluted to a point (typically <1%) where it can no longer keep the hydrophobic compound in solution, causing it to crash out.[5]

The Causality: This phenomenon is governed by the principle of "like dissolves like." DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.[6] However, when introduced to a predominantly water-based medium, the compound's low aqueous solubility becomes the limiting factor.[6]

Immediate Action Plan: Your first step is to determine the kinetic solubility of your compound in your specific assay buffer. This is a practical measure of how much compound can remain in solution under your experimental conditions.[7]

Protocol 1: Rapid Kinetic Solubility Assessment

  • Prepare a High-Concentration Stock: Prepare a 10 mM or 20 mM stock solution of your compound in 100% DMSO. Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[8]

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of your DMSO stock.

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into wells containing your final assay buffer (e.g., 198 µL). This creates a dilution series of your compound with a constant final DMSO concentration (e.g., 1%).

  • Incubate and Observe: Shake the plate for 1-2 hours at room temperature.[9]

  • Visual or Instrumental Inspection: Visually inspect the wells for signs of precipitation (cloudiness, crystals). For a more quantitative measure, use a nephelometer to detect light scattering from insoluble particles or a plate reader to measure absorbance after filtering out precipitates.[7] The highest concentration that remains clear is your approximate kinetic solubility limit.

Self-Validation: This protocol immediately tells you the concentration ceiling for your compound in this specific assay. Any results generated from concentrations above this limit are unreliable. Always include a "solvent-only" control (e.g., 1% DMSO in buffer) to ensure the vehicle itself is not causing any issues.[10]

Question 2: I've determined the kinetic solubility, but it's too low for my desired assay concentration. What is the next logical step?

Answer: If the intrinsic solubility in your assay medium (with a tolerable DMSO concentration) is insufficient, the next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents added in small amounts to the primary solvent (water/buffer) to increase the solubility of a poorly-soluble compound.[11]

The Causality: Co-solvents work by reducing the overall polarity of the aqueous medium.[12] They disrupt the hydrogen-bonding network of water, which effectively lowers the energy required for a hydrophobic solute to enter the solution.[12][]

G cluster_start Initial Problem cluster_solubility Step 1: Characterize cluster_decision1 Decision Point cluster_cosolvent Step 2: Simple Enhancement cluster_decision2 Decision Point cluster_advanced Step 3: Advanced Formulation cluster_end Resolution start Compound Precipitates in Aqueous Buffer solubility_test Determine Kinetic Solubility (Protocol 1) start->solubility_test Identify Issue is_soluble Solubility ≥ Target Conc.? solubility_test->is_soluble Obtain Data use_cosolvent Introduce Co-Solvent (e.g., Ethanol, PEG 400) is_soluble->use_cosolvent No proceed Proceed with Assay is_soluble->proceed Yes retest_solubility Re-test Solubility & Assay (Solvent Controls are CRITICAL) use_cosolvent->retest_solubility Implement is_soluble2 Solubility ≥ Target Conc.? retest_solubility->is_soluble2 Obtain Data use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) is_soluble2->use_cyclodextrin No is_soluble2->proceed Yes reformulate Consider Compound Resynthesis/Analogs is_soluble2->reformulate Still No/ Assay Interference use_cyclodextrin->retest_solubility Implement Advanced Strategy

Caption: Solubility Troubleshooting Workflow.

Level 2: Intermediate Troubleshooting & Formulation

Question 3: Which co-solvents should I try, and what are the potential pitfalls?

Answer: The choice of co-solvent is critical and depends on the specific cell line or assay system, as cytotoxicity is a major concern.[14] Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11]

The Causality: These co-solvents are generally less cytotoxic than solvents like DMSO or DMF.[14][15] They offer a balance of increasing the solubilizing power of the aqueous phase without drastically impacting the biological system. However, every co-solvent has a concentration limit above which it will cause cellular stress or interfere with the assay readout.[16][17]

Co-SolventTypical Starting Conc. in Final AssayMax Tolerated Conc. (Cell-line dependent)Key Considerations
Ethanol (EtOH) 0.5% - 1% v/vOften up to 2% v/vLeast cytotoxic for many cell lines.[14] Can affect enzyme kinetics.
Propylene Glycol (PG) 0.5% - 1% v/v~1% - 2% v/vGood solubilizer for many compounds.[18]
Polyethylene Glycol 400 (PEG 400) 0.5% - 1% v/v~0.5% - 1% v/vCan be more viscous. Good for lipophilic compounds.[11]
Dimethyl Sulfoxide (DMSO) 0.1% - 0.5% v/v< 1% (often < 0.5% for sensitive assays)Potent solvent but can be cytotoxic and affect cell differentiation.[19]

Note: The concentrations in this table are general starting points. It is imperative to determine the maximum tolerated concentration of any solvent system for your specific in vitro assay by running a solvent-only toxicity curve.

Self-Validating Protocol: When using a co-solvent, your experimental plate MUST include a "vehicle control" group that contains the exact same concentration of DMSO and co-solvent as your compound-treated wells. This is non-negotiable. It is the only way to validate that the observed biological effect is due to your compound and not the solvent mixture.[10]

Question 4: I've tried co-solvents, but my compound still isn't soluble enough, or the required co-solvent concentration is toxic to my cells. What's the next level of enhancement?

Answer: When simple co-solvents fail, advanced formulation strategies are required. The most common and effective approach for in vitro assays is the use of cyclodextrins .[20]

The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[21] Poorly soluble drugs can become encapsulated within this hydrophobic core, forming an "inclusion complex."[22] This complex as a whole is water-soluble due to the hydrophilic outer surface of the cyclodextrin, dramatically increasing the apparent aqueous solubility of the compound.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and biocompatibility.[23]

Protocol 2: Solubility Enhancement with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture media). The concentration will need to be optimized, but a starting point of 10-20 mM is common.

  • Prepare Compound Stock: Prepare a concentrated stock of your compound in a minimal amount of organic solvent (e.g., 100 mM in DMSO).

  • Form the Complex: Slowly add the compound stock solution to the stirring cyclodextrin solution. The molar ratio of cyclodextrin to compound is key; start with a significant excess of cyclodextrin (e.g., 10:1 or higher).

  • Equilibrate: Allow the mixture to stir or gently sonicate for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.

  • Sterile Filter: Filter the final solution through a 0.22 µm filter to remove any non-encapsulated, precipitated compound and to ensure sterility for cell-based assays.

  • Assay Application: Use this filtered, complexed solution as your new "stock" for dosing in your in vitro assay.

Self-Validation: It is critical to run a control with the HP-β-CD solution alone (without the compound) at the same final concentration used in the experiment. Cyclodextrins can sometimes have biological effects on their own (e.g., by extracting cholesterol from cell membranes), and this must be accounted for.[10]

Caption: Mechanism of Cyclodextrin Solubilization.

Level 3: Best Practices for Stock Solution Integrity

Question 5: What are the best practices for preparing and storing my DMSO stock solutions to prevent solubility issues from the start?

Answer: Proper preparation and storage of master stock solutions are fundamental to reproducible science. Degradation or precipitation in your stock solution will invalidate all subsequent experiments.[4][24]

The Causality: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination in your DMSO stock can significantly lower the solubility of hydrophobic compounds over time, leading to precipitation.[4] Repeated freeze-thaw cycles can also force a compound out of solution, especially if it is near its solubility limit.[24]

Protocol 3: Best Practices for Stock Solution Management

  • Use High-Quality Solvent: Always use anhydrous, high-purity DMSO (≥99.9%).

  • Accurate Preparation: Use a calibrated analytical balance for weighing your compound and precise volumetric flasks for preparing the solution.[25][26] Ensure the compound is completely dissolved before storage.

  • Aliquot for Single Use: After preparation, immediately aliquot the stock solution into single-use volumes in sterile, tightly-sealed vials (amber vials for light-sensitive compounds).[24] This is the most effective way to avoid both water contamination and repeated freeze-thaw cycles.

  • Proper Storage: Store aliquots at -20°C or -80°C.[24] Before use, allow the vial to come to room temperature completely before opening to prevent condensation from forming inside.[24]

  • Clear Labeling: Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[27]

By following these guidelines, you can ensure the integrity of your compound stocks, preventing solubility-related artifacts from compromising your research.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central URL: [Link]

  • Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL: [Link]

  • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI URL: [Link]

  • Title: Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs Source: University of Huddersfield Repository URL: [Link]

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Technical Support Center: Stability of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-N-ethyl-1,3-thiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability issues encountered when working with this compound in solution. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments and formulations.

Introduction to the Stability of this compound

This compound is a molecule of interest in pharmaceutical research, featuring a 2-aminothiazole core coupled with an N-ethyl carboxamide side chain. Understanding the chemical liabilities of this structure is paramount for developing stable formulations and obtaining reliable experimental data. The primary potential degradation pathways for this molecule in solution are hydrolysis of the amide bond and degradation of the 2-aminothiazole ring , influenced by factors such as pH, temperature, and light.

This guide will walk you through the potential stability challenges in a question-and-answer format, providing both the rationale behind the issues and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: I am observing a loss of potency of my this compound solution over time. What is the likely cause?

Answer: A gradual loss of potency is most commonly attributed to the chemical degradation of the molecule. For this compound, the most probable cause is the hydrolysis of the N-ethyl carboxamide bond .

  • Causality: Amide bonds are susceptible to hydrolysis, a reaction with water that cleaves the bond, especially under acidic or basic conditions.[1] This reaction would break down your parent compound into 2-amino-1,3-thiazole-4-carboxylic acid and ethylamine, both of which are likely inactive or have different activity profiles. The rate of this hydrolysis is highly dependent on the pH of your solution.

    • Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[2] This process is often irreversible as the resulting carboxylic acid is deprotonated to a carboxylate salt.[1]

Troubleshooting Steps:

  • pH Profiling: Determine the pH of your solution. If it is significantly acidic or basic, this is a strong indicator of hydrolysis. To mitigate this, prepare your solutions in a buffered system. Conduct a pH stability study by preparing the solution in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the concentration of the parent compound over time using a stability-indicating analytical method like HPLC.

  • Temperature Control: Elevated temperatures accelerate chemical reactions, including hydrolysis. Store your solutions at the lowest practical temperature to slow down degradation. If your experimental conditions require elevated temperatures, minimize the exposure time.

  • Use of Aprotic Solvents: If your experimental design allows, consider using aprotic solvents (e.g., DMSO, DMF) for your stock solutions, as these will not participate in hydrolysis. However, be mindful of the final concentration of these solvents in your aqueous experimental media.

FAQ 2: My solution of this compound has developed a yellow or brownish tint. What could be causing this color change?

Answer: A change in color often indicates the formation of degradation products with chromophores that absorb in the visible spectrum. This could be due to photodegradation or complex degradation pathways of the thiazole ring.

  • Causality: The 2-aminothiazole ring system can be susceptible to photodegradation. Exposure to UV light can induce cleavage of the thiazole ring, leading to the formation of various colored byproducts.[3][4] While the thiazole ring itself is generally stable, the presence of the amino group can influence its photochemical reactivity.[5]

Troubleshooting Steps:

  • Protect from Light: Always store solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light.

  • Conduct a Photostability Study: To confirm if your compound is light-sensitive, expose a solution to a controlled light source (as per ICH Q1B guidelines) while keeping a control sample in the dark.[6] Monitor both solutions for changes in appearance, purity, and concentration.

  • Inert Atmosphere: While less common for this type of degradation, oxidative processes can sometimes lead to colored products. If you suspect oxidation, preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

FAQ 3: I have observed the formation of a precipitate in my aqueous solution. What is happening?

Answer: Precipitation can occur for a few reasons: the limited aqueous solubility of the parent compound, the formation of a less soluble degradation product, or a change in the pH of an unbuffered solution.

  • Causality:

    • Solubility Issues: this compound may have limited solubility in aqueous buffers, especially at higher concentrations.

    • Degradation Product Precipitation: The primary hydrolytic degradation product, 2-amino-1,3-thiazole-4-carboxylic acid, may have different solubility characteristics than the parent compound and could precipitate out of solution if its concentration exceeds its solubility limit.

    • pH Shift: If your solution is unbuffered, the absorption of atmospheric CO2 can lower the pH, or interaction with container surfaces could alter the pH, potentially causing a compound with pH-dependent solubility to precipitate.

Troubleshooting Steps:

  • Determine Aqueous Solubility: Experimentally determine the solubility of your compound in the intended buffer system at the desired temperature.

  • Use of Co-solvents: If solubility is an issue, consider the use of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) to increase the solubility. Always check the compatibility of co-solvents with your experimental system.

  • Buffer Your Solution: Always use a buffer to maintain a constant pH and prevent precipitation due to pH shifts.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradation product. This information will guide your reformulation strategy.

Experimental Protocols

To systematically investigate and resolve stability issues, a forced degradation study is highly recommended.[7] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or DAD detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At regular intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC at regular intervals.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • Keep a control sample protected from light.

    • Analyze both samples by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method that can separate the parent compound from all potential degradation products. A C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

Data Presentation

The results of a forced degradation study can be summarized in a table to clearly present the extent of degradation under each condition.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C[Insert Data][Insert Data]
0.1 M NaOH24 hours60°C[Insert Data][Insert Data]
3% H₂O₂24 hoursRoom Temp[Insert Data][Insert Data]
Heat (Solid)48 hours80°C[Insert Data][Insert Data]
Heat (Solution)24 hours60°C[Insert Data][Insert Data]
Photolysis[ICH Q1B][ICH Q1B][Insert Data][Insert Data]

Visualizing Degradation Pathways and Troubleshooting

Diagrams can help visualize the potential degradation pathways and the troubleshooting workflow.

G cluster_degradation Potential Degradation Pathways cluster_hydrolysis_products Hydrolysis Products cluster_photo_products Photodegradation Products Parent 2-amino-N-ethyl- 1,3-thiazole-4-carboxamide Hydrolysis Hydrolysis (Acidic/Basic Conditions) Parent->Hydrolysis H₂O, H⁺/OH⁻ Photodegradation Photodegradation (UV/Visible Light) Parent->Photodegradation CarboxylicAcid 2-amino-1,3-thiazole- 4-carboxylic acid Hydrolysis->CarboxylicAcid Ethylamine Ethylamine Hydrolysis->Ethylamine RingCleavage Thiazole Ring Cleavage Products Photodegradation->RingCleavage

Caption: Potential degradation pathways for this compound.

G cluster_troubleshooting Troubleshooting Workflow for Solution Instability Start Instability Observed (e.g., Potency Loss, Color Change) CheckpH Measure pH of Solution Start->CheckpH CheckStorage Review Storage Conditions (Temp, Light Exposure) Start->CheckStorage pH_Action Adjust pH with Buffer CheckpH->pH_Action pH is Acidic/Basic Storage_Action Store at Lower Temp Protect from Light CheckStorage->Storage_Action Improper Storage Reanalyze Re-analyze Solution Stability pH_Action->Reanalyze Storage_Action->Reanalyze

Caption: A logical workflow for troubleshooting stability issues.

References

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Technical Support Center: Overcoming Poor Cell Permeability of 2-Amino-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into a common yet significant hurdle in drug discovery: the poor cell permeability of 2-amino-thiazole (2-AT) compounds. The 2-AT scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] However, its inherent physicochemical properties often lead to challenges in absorption and cell entry.

This resource combines troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose permeability issues and strategically design next-generation compounds with improved pharmacokinetic profiles.

Section 1: Understanding the Permeability Problem (FAQs)

This section addresses the fundamental questions regarding why 2-amino-thiazole compounds often struggle to cross cellular membranes.

Q1: Why do my 2-amino-thiazole compounds consistently show low cell permeability?

A: The low cell permeability of 2-AT derivatives is typically rooted in their fundamental physicochemical properties. The 2-amino group and the thiazole ring's nitrogen atom are potent hydrogen bond donors (HBDs) and acceptors (HBAs), respectively. This leads to several challenges:

  • High Polarity and Polar Surface Area (PSA): The presence of multiple polar groups contributes to a high PSA. Molecules with a PSA greater than 140 Ų are often poor at passively diffusing across the lipid bilayers of cell membranes.

  • High Desolvation Penalty: For a compound to cross a lipid membrane, it must first shed its shell of water molecules (desolvation). Highly polar compounds with numerous hydrogen bonds to water face a significant energy penalty to do this, making it thermodynamically unfavorable to enter the lipophilic membrane interior.

  • Potential for Protonation: The basicity of the 2-amino group means it can be protonated at physiological pH. The resulting positive charge drastically reduces passive diffusion, as charged species cannot easily cross the nonpolar cell membrane.

Q2: What are the key physicochemical properties I should focus on to improve the permeability of my 2-AT compounds?

A: To systematically improve permeability, you must balance several key properties in what is known as a structure-property relationship (SPR) optimization.

  • Lipophilicity (LogP/LogD): This measures a compound's preference for a lipid versus an aqueous environment. While increasing lipophilicity can improve membrane partitioning, an excessively high LogP (typically >5) can lead to poor aqueous solubility and non-specific binding. The goal is to find an optimal LogP range, often between 1 and 3.

  • Hydrogen Bond Donors (HBDs): The number of HBDs is a critical factor. According to Lipinski's Rule of 5, having more than 5 HBDs is associated with poor permeability.[4] Masking or removing HBDs is a primary strategy for improvement.

  • Molecular Weight (MW): Smaller molecules generally diffuse more readily. While not always feasible to change, keeping the MW below 500 Da is a good guideline.[4]

  • Intramolecular Hydrogen Bonding (IMHB): A more advanced strategy involves designing the molecule so that polar groups form hydrogen bonds with each other rather than with water.[5][6] This "chameleonic" behavior effectively shields the compound's polarity, reducing the desolvation penalty and improving permeability.[5]

Q3: How do I choose the right initial assay to assess permeability for my compounds?

A: The choice of assay depends on your research stage, throughput needs, and the specific questions you are asking. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Assay Type Principle Throughput Information Provided Best For
PAMPA Measures passive diffusion across an artificial lipid membrane.[7][8][9]HighIntrinsic passive permeability only.[8]Early-stage screening, ranking compounds, understanding passive diffusion potential.[7]
Caco-2 Uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal barrier.[10][11][12]MediumPassive diffusion, active transport (uptake and efflux), and paracellular transport.[8][11]Lead optimization, predicting in vivo absorption, identifying efflux liabilities.[10][12]

Recommendation: Start with a high-throughput PAMPA screen to get a baseline for passive permeability across a large number of compounds. Promising candidates can then be advanced to the more resource-intensive Caco-2 assay to investigate the influence of active transport mechanisms.[7]

Diagram 1: Decision Workflow for Permeability Assessment

G cluster_0 Permeability Assessment Strategy start Have a new 2-AT compound series decision1 Need to screen >20 compounds? start->decision1 pampa Run PAMPA Assay (High-throughput) decision1->pampa Yes caco2_direct Run Caco-2 Assay (Lower-throughput) decision1->caco2_direct No decision2 Is Papp (PAMPA) acceptable? pampa->decision2 analyze_caco Analyze Caco-2 Data (Papp, Efflux Ratio) caco2_direct->analyze_caco caco2_from_pampa Advance to Caco-2 Assay decision2->caco2_from_pampa Yes stop Low intrinsic permeability. Re-design compounds. decision2->stop No caco2_from_pampa->analyze_caco

A decision tree to guide the selection of an appropriate initial permeability assay.

Section 2: Troubleshooting Experimental Assays

Even with the right assay, experimental challenges can arise. This section provides solutions to common problems.

Q4: My PAMPA assay results are highly variable. What are the common causes?

A: Variability in PAMPA often stems from issues with the artificial membrane or compound properties.

  • Membrane Integrity: The lipid layer is delicate. Ensure it is properly coated and that the solvent has fully evaporated.[8] Use of a membrane integrity marker, like Lucifer Yellow, can help diagnose leaky wells.[8]

  • Compound Solubility: If your compound precipitates in the donor well, its effective concentration is reduced, leading to artificially low permeability readings. Always check the solubility of your compounds in the assay buffer. If solubility is an issue, you may need to reduce the starting concentration or, if acceptable for the screen, increase the co-solvent (e.g., DMSO) percentage, though this can affect the membrane.[13]

  • Compound Instability: Some compounds may degrade over the course of the assay (typically 5 to 20 hours).[7][13] Analyze the donor well at the end of the experiment to calculate mass balance and check for degradation peaks via LC-MS.

  • Pipetting Errors: In a 96-well format, small volume variations can lead to large concentration errors. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.[14]

Q5: I'm seeing low permeability in my Caco-2 assay, but I suspect high efflux. How can I confirm this?

A: This is a classic question that the Caco-2 assay is designed to answer. A low apparent permeability (Papp) in the apical-to-basolateral (A-to-B) direction can be due to poor influx or high efflux.

To confirm efflux, you must perform a bidirectional assay , measuring transport in both the A-to-B and basolateral-to-apical (B-to-A) directions.[12][15]

  • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B).

  • Interpret the ER: An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter (like P-glycoprotein or BCRP), which actively pumps it out of the cell.[12]

  • Use Inhibitors: To confirm which transporter is responsible, you can re-run the assay in the presence of a known inhibitor (e.g., verapamil for P-gp).[11] If the efflux ratio decreases significantly in the presence of the inhibitor, you have identified the specific efflux pathway.

Q6: How do I differentiate between poor permeability and low compound recovery in my assay?

A: Low recovery, where the total amount of compound in the donor and acceptor wells at the end of the experiment is less than the starting amount, is a common problem. It can be mistaken for poor permeability.

  • Causes of Low Recovery:

    • Binding to plastic: Highly lipophilic compounds can stick to the walls of the assay plates.

    • Retention in the membrane: In PAMPA, the compound can get trapped in the artificial lipid layer.[7] In Caco-2, it can accumulate within the cells.

    • Metabolism: Caco-2 cells express some metabolic enzymes that could degrade your compound.

    • Instability: The compound may degrade in the aqueous buffer.

  • Troubleshooting Steps:

    • Quantify Everything: Analyze the final concentrations in the donor well, acceptor well, and, if possible, perform a cell/membrane lysate to quantify retained compound.

    • Run a Control: Incubate the compound in the assay plate without the cell monolayer or artificial membrane to check for non-specific binding to the plastic.

    • Check for Metabolites: Use LC-MS/MS to look for potential metabolites in the donor and acceptor compartments.

Section 3: Strategies for Improving Permeability

Once you have reliably identified a permeability issue, the next step is rational compound design.

Q7: What structural modifications can I make to my 2-amino-thiazole core to improve permeability?

A: The goal is to reduce polarity and the HBD count without sacrificing target potency. This iterative process is central to medicinal chemistry.

  • Masking the 2-Amino Group: This is often the most effective strategy.

    • Acylation: Converting the primary amine to a secondary amide can reduce its basicity and HBD count.

    • N-Alkylation: Adding small alkyl groups can increase lipophilicity. However, bulky groups can introduce steric hindrance at the target binding site.

  • Introduce Intramolecular Hydrogen Bonds (IMHB): Strategically place a hydrogen bond acceptor near a donor to encourage the formation of an internal hydrogen bond.[5][16] This "molecular chameleon" approach shields the polar groups from the solvent, lowering the energy barrier for membrane crossing.[5]

  • Reduce Rotatable Bonds: A more rigid molecule has a lower entropic penalty to pay upon entering the constrained membrane environment.

  • Isosteric Replacement: Consider replacing the thiazole ring with a less polar isostere, such as an oxazole. Studies have shown that replacing a 2-amino-thiazole with a 2-amino-oxazole can significantly increase hydrophilicity and water solubility while retaining biological activity.[17][18]

Diagram 2: Iterative Workflow for Permeability Optimization

G cluster_1 Structure-Property Relationship (SPR) Cycle design Design Analogs (e.g., Mask HBD, add IMHB) synthesis Synthesize Compounds design->synthesis test Test Permeability (PAMPA / Caco-2) synthesis->test analyze Analyze Data (Papp, ER, SAR) test->analyze analyze->design Learn & Iterate

The cyclical process of designing, synthesizing, and testing compounds to optimize permeability.

Q8: When is a prodrug strategy appropriate for overcoming permeability issues?

A: A prodrug is an inactive compound that is converted into the active parent drug in the body. This is an excellent strategy when the structural features causing poor permeability are essential for the drug's activity.[19][20]

  • When to Consider a Prodrug:

    • When modifications to the parent drug to improve permeability consistently lead to a loss of potency.

    • When the parent drug has a highly polar group (like a phosphate or carboxylic acid) that is critical for binding but prevents cell entry.

  • How it Works: A lipophilic moiety is attached to the polar group, often via an ester linkage.[21] This masks the polarity, allowing the prodrug to cross the cell membrane. Once inside the cell, endogenous enzymes (like esterases) cleave the promoiety, releasing the active parent drug.[19][21]

Q9: How can I use computational tools to predict permeability before synthesis?

A: In silico tools are invaluable for prioritizing which compounds to synthesize, saving significant time and resources.[22][23]

  • Simple Property Calculations: Tools like SwissADME can quickly calculate key properties like LogP, PSA, MW, and the number of HBDs, and check for violations of rules like Lipinski's.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate chemical structures with experimental permeability data.[24] Their predictive power is highly dependent on the quality and relevance of the training data set.

  • Molecular Dynamics (MD) Simulations: This is a more advanced technique that simulates the movement of a compound through a virtual lipid bilayer.[25][26] MD simulations can provide a detailed free energy profile of the permeation process, offering deep mechanistic insights but requiring significant computational power.[25][26]

Section 4: Key Experimental Protocols

Here we provide streamlined, step-by-step protocols for the two primary permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard industry practices.[7][27]

  • Prepare the Lipid Solution: Create a solution of a phospholipid (e.g., 10% lecithin) in an organic solvent like dodecane.[27]

  • Coat the Donor Plate: Using a 96-well filter plate (the "donor" plate), add 5 µL of the lipid solution to each well, allowing it to impregnate the filter membrane. Let the solvent evaporate completely (approx. 20 minutes).[8]

  • Prepare the Acceptor Plate: Fill a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4) containing a small percentage of DMSO (e.g., 5%) to act as a sink.[27]

  • Prepare Test Compounds: Dissolve test compounds in buffer to a final concentration (e.g., 10 µM).[27] Include high-permeability (e.g., Chloramphenicol) and low-permeability (e.g., Theophylline) controls.[13]

  • Start the Assay: Add 150-200 µL of the test compound solution to each well of the donor plate.[8] Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."[9]

  • Incubate: Incubate the sandwich assembly at room temperature for 5-20 hours, often with gentle shaking.[7][8]

  • Analyze Results: After incubation, separate the plates. Determine the compound concentration in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[8]

  • Calculate Papp: Use the final concentrations and physical parameters of the well to calculate the apparent permeability coefficient (Papp).

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is a generalized workflow based on established methods.[10][11][28]

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ filter inserts for 18-22 days until they form a differentiated, polarized monolayer.[12]

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²), which indicates the formation of tight junctions.[11][28]

  • Prepare Dosing Solutions: Prepare test compounds in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4) at a set concentration (e.g., 10 µM).[11]

  • A-to-B Transport:

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.

  • B-to-A Transport (on a parallel set of inserts):

    • Add fresh transport buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12][15]

  • Sample and Analyze: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both the A-to-B and B-to-A directions. Use these values to determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Caco2 assay protocol. [Link]

  • OSTI.GOV. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data (Journal Article). [Link]

  • PubMed Central. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC. [Link]

  • Wipf Group. Predicting a Drug's Membrane Permeability. [Link]

  • ResearchGate. Predicting a Drug's Membrane Permeability: A Computational Model Validated With In Vitro Permeability Assay Data | Request PDF. [Link]

  • American Chemical Society. Predicting Skin Permeability by Means of Computational Approaches: Reliability and Caveats in Pharmaceutical Studies. [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. [Link]

  • ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • MDPI. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • Semantic Scholar. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • PubMed. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. [Link]

  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Link]

  • NIH. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]

  • PubMed Central. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC. [Link]

  • NIH. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • ResearchGate. (PDF) 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. [Link]

  • RSC Publishing. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. [Link]

  • ACS Publications. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • Wikipedia. 2-Aminothiazole. [Link]

  • PubMed. Effects of intramolecular hydrogen bonds on lipophilicity. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Novel Thiazole Carboxamide

Welcome to the technical support center for researchers utilizing 2-amino-N-ethyl-1,3-thiazole-4-carboxamide. This molecule, belonging to the versatile 2-aminothiazole class, holds significant promise in various biological investigations.[1][2] However, like any small molecule inhibitor, its utility is directly tied to the confidence with which its observed effects can be attributed to its intended target.[3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with a novel compound like this compound.

Q1: What exactly are "off-target" effects, and why are they a critical concern for my experiments?

A1: Off-target effects occur when a small molecule binds to and alters the function of proteins other than its intended biological target.[3] These unintended interactions are a primary source of experimental artifacts and can lead to significant misinterpretation of data. The key concerns are:

  • Unexplained Cytotoxicity: Cellular toxicity observed at working concentrations may not be related to the intended target's function but rather to the disruption of essential cellular pathways by off-target binding.

  • Poor Translatability: Promising results from cellular assays may fail to be replicated in in vivo models if the primary driver of the effect was an off-target with a different physiological role or expression pattern in a whole organism.

Q2: I'm observing significant cytotoxicity at concentrations where I expect to see specific on-target activity. Is this an off-target effect?

A2: It is a strong possibility. While inhibition of some intended targets can indeed lead to cell death, unexpected or steep cytotoxicity curves often signal off-target activity. Small molecule inhibitors that are only effective in cells at concentrations greater than 10 μM are more likely to be acting non-specifically.[6] It is crucial to establish a therapeutic window where the on-target effect is observed without significant cell death. A key first step is to run a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) in parallel with your functional assay.

Q3: What are the initial "red flags" that suggest my observed phenotype is due to an off-target effect?

A3: Several common indicators should prompt a deeper investigation into off-target possibilities[4]:

  • Discrepancy with Genetic Validation: The phenotype observed with your compound is significantly different from, or absent in, cells where the intended target has been knocked down (siRNA/shRNA) or knocked out (CRISPR-Cas9).

  • Inconsistency with Orthogonal Inhibitors: A structurally different small molecule known to inhibit the same target fails to produce the same phenotype.

  • Unusual Dose-Response Curve: The dose-response curve is biphasic or has a very shallow slope, suggesting multiple targets with different affinities are being engaged across the concentration range.

  • Rapid Onset of a Complex Phenotype: The compound induces a complex cellular response (e.g., profound morphological changes, broad transcriptional reprogramming) at time points that are too short for the known kinetics of the intended target pathway.

Q4: Does the 2-aminothiazole chemical scaffold have known liabilities for off-target binding?

A4: The 2-aminothiazole core is a common scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2][7] While not inherently a "promiscuous" binder, like all heterocyclic structures, it has the potential to interact with a range of biological targets, particularly kinases, due to its ability to form hydrogen bonds. Thiazole and the related thiadiazole rings can act as bioisosteres for other rings like pyrimidine, allowing them to fit into varied binding pockets.[8][9] Therefore, without specific data on this compound, a prudent approach involves assuming it could have off-target activities, including on kinases, and designing experiments to test this possibility.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to address specific experimental challenges and validate your results.

Issue 1: Inconsistent Results, High Variability, or Poor Solubility

A common initial hurdle is poor data reproducibility, which can stem from the compound's physicochemical properties rather than its biological activity.

Workflow: Ensuring Compound Integrity and Behavior in Assay Media

This workflow helps verify that the compound itself is not the source of experimental variability.

cluster_0 Troubleshooting Inconsistent Results Start Start: Inconsistent Dose-Response Data Solubility Protocol 1: Assess Solubility in Assay Medium Start->Solubility Decision1 Precipitate Observed? Solubility->Decision1 Stability Protocol 2: Evaluate Compound Stability (Time course at 37°C) Decision2 Degradation >15%? Stability->Decision2 DMSO Protocol 3: Validate DMSO Tolerance of Cell Line Decision3 Toxicity at Working [DMSO]? DMSO->Decision3 Decision1->Stability No Action1 Action: Lower Max Concentration or Use Formulation Aid (e.g., cyclodextrin) Decision1->Action1 Yes Decision2->DMSO No Action2 Action: Prepare Freshly Before Use; Reduce Incubation Time Decision2->Action2 Yes Action3 Action: Lower Final [DMSO] (Typically <0.5%) Decision3->Action3 Yes End Optimized Assay Conditions: Proceed with Validated Compound Decision3->End No Action1->Solubility Action2->Stability Action3->DMSO

Caption: Workflow for troubleshooting compound-related assay variability.

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the compound in your final assay medium (e.g., DMEM + 10% FBS) to achieve final concentrations ranging from your highest intended dose (e.g., 100 µM) down to sub-micromolar levels. Ensure the final DMSO concentration is constant across all dilutions and matches your experimental conditions (e.g., 0.5%).

  • Incubation: Incubate the solutions at 37°C for 1-2 hours.

  • Visual Inspection: Visually inspect each tube/well for signs of precipitation (cloudiness, visible particles). Use a light microscope for higher sensitivity.

  • Quantitative Analysis (Optional): Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes. Measure the concentration of the compound in the supernatant using HPLC-UV or LC-MS. A significant drop from the nominal concentration indicates precipitation.

  • Sample Preparation: Prepare a solution of the compound in your complete assay medium at your highest working concentration.

  • Time Course Incubation: Incubate the solution at 37°C in a cell culture incubator.

  • Sampling: Remove aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours), corresponding to the duration of your experiment. Immediately freeze samples at -80°C.

  • Analysis: Analyze the concentration of the parent compound in all samples simultaneously using LC-MS. A degradation of >15% over the experimental timeframe suggests instability is a concern.

Issue 2: The Observed Phenotype Needs to be Validated

This is the most critical phase of troubleshooting. If the compound is stable and soluble, you must rigorously prove that the biological effect is due to the inhibition of the intended target.

Workflow: Validating On-Target Engagement and Phenotype

This decision-making flowchart guides you through the essential validation experiments.

cluster_1 On-Target Phenotype Validation Start Start: Phenotype Observed with This compound Genetic Step 1: Genetic Validation (e.g., CRISPR KO or siRNA KD of the intended target) Start->Genetic Decision1 Phenotype Reproduced? Genetic->Decision1 Orthogonal Step 2: Orthogonal Compound Test (Use a structurally unrelated inhibitor for the same target) Decision2 Phenotype Reproduced? Orthogonal->Decision2 Rescue Step 3: Rescue Experiment (Overexpress a resistant mutant of the target) Decision3 Phenotype Rescued? Rescue->Decision3 Target Step 4: Target Engagement Assay (e.g., CETSA, NanoBRET) Confirm direct binding in cells Conclusion_OnTarget High Confidence: Phenotype is On-Target Target->Conclusion_OnTarget Decision1->Orthogonal Yes Conclusion_OffTarget High Likelihood of Off-Target Effects. Proceed to Identification. Decision1->Conclusion_OffTarget No Decision2->Rescue Yes Decision2->Conclusion_OffTarget No Decision3->Target Yes Decision3->Conclusion_OffTarget No

Caption: Decision-making flowchart for validating an observed cellular phenotype.

  • Select an Inhibitor: Identify a well-characterized inhibitor for your target of interest that has a completely different chemical scaffold from a 2-aminothiazole.

  • Dose-Response: Perform a full dose-response experiment with the orthogonal inhibitor in your assay.

  • Compare Phenotypes: Directly compare the maximum effect and the potency (EC50) of the orthogonal inhibitor to that of this compound. A similar phenotype provides strong evidence for on-target activity.

CETSA is a powerful method to directly assess whether your compound binds to its intended target in a cellular environment.

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of your compound for 1 hour.

  • Harvest and Lyse: Harvest the cells and lyse them to release the proteins.

  • Heat Challenge: Aliquot the lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Ligand binding typically stabilizes a protein, increasing its melting temperature.

  • Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant from each temperature point using Western Blot or ELISA.

  • Analysis: Plot the fraction of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms target engagement.

Part 3: Data Summary and Experimental Design

Rigorous experimental design is the best defense against misleading data. The following tables summarize essential controls and a typical experimental layout.

Table 1: Key Experimental Controls for Differentiating On- and Off-Target Effects

Control TypePurposeExpected Outcome if Effect is On-Target
Vehicle Control To control for effects of the solvent (e.g., DMSO).No phenotype observed.
Inactive Structural Analog To control for effects of the chemical scaffold itself.A closely related but inactive molecule should not produce the phenotype.
Orthogonal Inhibitor To confirm the phenotype is tied to the target, not the specific compound.A structurally different inhibitor for the same target reproduces the phenotype.
Genetic Knockdown/Out To mimic pharmacological inhibition with a genetic tool.Reproduces the phenotype observed with the compound.
Rescue Experiment To prove the effect is mediated through the intended target.Overexpression of a drug-resistant target mutant prevents the phenotype.

Table 2: Example Layout for a Dose-Response Experiment

ParameterRecommendationRationale
Concentration Range 10-point, 3-fold serial dilution (e.g., 30 µM to 1.5 nM)Covers a wide dynamic range to accurately define the EC50 and observe the full curve shape.
Replicates Minimum of n=3 (technical replicates)Ensures statistical power and helps identify outliers.
Highest Concentration Should be determined by solubility and cytotoxicity limits.Avoids artifacts from compound precipitation or non-specific toxicity.[5]
Lowest Concentration Should extend well below the expected EC50.Ensures the "bottom" of the dose-response curve is well-defined.
Controls Include Vehicle (e.g., 0.3% DMSO) and a positive control (if available).Provides baseline and maximum effect for data normalization.

Part 4: Visualizing On-Target vs. Off-Target Signaling

The following diagram illustrates the conceptual difference between a specific, on-target effect and a promiscuous, off-target effect.

cluster_ontarget On-Target Effect cluster_offtarget Off-Target Effect C1 Compound T1 Target Protein A C1->T1 Binds P1 Pathway 1 T1->P1 Inhibits Pheno1 Observed Phenotype P1->Pheno1 C2 Compound T2 Target Protein A C2->T2 Binds OT1 Off-Target B C2->OT1 Binds OT2 Off-Target C C2->OT2 Binds P2 Pathway 1 T2->P2 Inhibits P3 Pathway 2 OT1->P3 Alters Pheno2 Observed Phenotype OT2->Pheno2 Causes Cytotoxicity P2->Pheno2 P3->Pheno2

Caption: On-target specificity vs. off-target promiscuity.

References

  • Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
  • Benchchem. (n.d.). Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Benchchem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays.
  • Wang, X., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 21(23), 9043. Available at: [Link]

  • Ambadapadi, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. Available at: [Link]

  • J-Stage. (n.d.). Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. Retrieved from [Link]

  • Ambadapadi, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(10), 875. Available at: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155027. Available at: [Link]

  • Plesa, C., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(2), 435. Available at: [Link]

  • Chufan, EE., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports, 7, 43735. Available at: [Link]

  • Xiang, H-Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

  • Abu-Zied, K. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Data Insights Market. (2025, January 24). Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate Is Set To Reach XXX million By 2033, Growing At A CAGR Of XX. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • ACS Publications. (2025, September 10). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Retrieved from [Link]

  • PW Consulting. (2025, February 9). Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate Market. Retrieved from [Link]

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Validation & Comparative

Comparative Efficacy Analysis: 2-Amino-N-ethyl-1,3-thiazole-4-carboxamide and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery Professionals

In the landscape of oncology and inflammatory disease research, the pursuit of selective and potent kinase inhibitors is a paramount objective. The 2-aminothiazole moiety has emerged as a privileged scaffold, forming the core of numerous inhibitors targeting a diverse range of kinases.[1][2][3] This guide focuses on a representative molecule from this class, 2-amino-N-ethyl-1,3-thiazole-4-carboxamide (hereafter designated "Compound T"), to frame a comparative analysis against well-established, clinically relevant kinase inhibitors.

While specific experimental data for Compound T is not extensively published, its structural motif—the 2-aminothiazole-4-carboxamide core—is a validated pharmacophore for targeting key kinases involved in cell cycle progression and signal transduction, such as Cyclin-Dependent Kinases (CDKs) and Checkpoint Kinase 1 (CHK1).[4][5][6] This document provides a framework for evaluating the potential efficacy of such a compound by comparing its predicted target profile with that of industry-standard inhibitors: Dasatinib, Sorafenib, and Gefitinib.

We will explore the mechanistic underpinnings of these inhibitors, present comparative data tables based on established literature values for the comparator drugs, and provide detailed experimental protocols essential for a rigorous head-to-head evaluation.

Mechanistic Overview and Target Kinase Families

The efficacy of a kinase inhibitor is defined by its potency against its intended target and its selectivity across the kinome. The 2-aminothiazole scaffold has been successfully utilized to develop inhibitors for several critical kinase families.[1][4][7]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, inhibitors of CDKs are a major focus in cancer therapy. The 2-aminothiazole scaffold has been instrumental in developing potent CDK2 inhibitors.[4][6][8][9]

  • Src Family Kinases & Abl Kinase: These non-receptor tyrosine kinases are involved in signaling pathways that control cell proliferation, differentiation, and survival. Dasatinib, a potent inhibitor of Src and Bcr-Abl, was developed from a 2-aminothiazole template.[2][3][10][11]

  • VEGFR & PDGFR: These receptor tyrosine kinases are central to angiogenesis, the process of new blood vessel formation that is critical for tumor growth.[12] The 2-aminothiazole scaffold has been explored for its potential in developing VEGFR inhibitors.[13][14]

  • MAP Kinase Pathway (p38 MAPK): This pathway is a key mediator of the cellular response to inflammatory cytokines and stress. Aminothiazole-based molecules have been designed as p38 MAPK inhibitors for treating inflammatory diseases.[7][15][16][17]

Signaling Pathway Context

To appreciate the comparative efficacy, understanding the targeted pathways is crucial.

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF p38 p38 MAPK RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription p38->Transcription Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits Compound_T_p38 Compound T (p38) Compound_T_p38->p38 Inhibits

Caption: Simplified MAPK and Angiogenesis Signaling Pathway.

Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46_CycD CDK4/6-Cyclin D pRb p-Rb CDK46_CycD->pRb Phosphorylates CDK2_CycE CDK2-Cyclin E CDK2_CycE->S Drives G1/S Transition CDK2_CycA CDK2-Cyclin A CDK2_CycA->G2 Drives S/G2 Transition CDK1_CycB CDK1-Cyclin B CDK1_CycB->M Drives G2/M Transition Rb Rb E2F E2F Rb->E2F Inhibits E2F->S Promotes S-Phase Entry pRb->E2F Releases Compound_T_CDK Compound T (CDK2) Compound_T_CDK->CDK2_CycE Inhibits Kinase_Assay_Workflow A Prepare Assay Plate: - Kinase - Substrate (Peptide) - Kinase Buffer B Add Inhibitor: - Serial dilution of Compound T - Control Inhibitors - DMSO (Vehicle) A->B C Initiate Reaction: Add ATP (e.g., ³³P-ATP or unlabeled ATP) B->C D Incubate: (e.g., 30 min at 30°C) C->D E Stop Reaction & Measure Activity D->E F Data Analysis: Plot % Inhibition vs. [Inhibitor] Calculate IC₅₀ E->F

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Plate Preparation: To a 96-well plate, add purified recombinant kinase, a specific peptide substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add serially diluted Compound T (e.g., from 10 µM to 0.1 nM) to the wells. Include wells with a known inhibitor as a positive control and DMSO as a vehicle (negative) control.

  • Reaction Initiation: Add a solution containing ATP to start the phosphorylation reaction. For radiometric assays, this will be ³³P-labeled ATP. For non-radiometric assays (e.g., ADP-Glo™), this is unlabeled ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20-60 minutes) to allow the reaction to proceed.

  • Signal Detection:

    • Radiometric: Stop the reaction and transfer the contents onto a phosphocellulose filter mat. Wash away excess unincorporated ³³P-ATP. Measure the remaining radioactivity (incorporated ³³P) using a scintillation counter.

    • Luminescence (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the inhibitor's cytotoxic or cytostatic effects.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of Compound T in relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serially diluted Compound T and comparator drugs. Include DMSO vehicle controls.

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt (MTT/MTS) into a colored formazan product.

  • Signal Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control wells. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀.

Conclusion and Future Directions

The this compound (Compound T) belongs to a chemical class with proven potential in kinase inhibitor development. [1][5][18]A direct comparison with market-leading drugs like Dasatinib, Sorafenib, and Gefitinib requires a comprehensive experimental evaluation. The proposed workflow, beginning with biochemical assays to establish potency and selectivity, followed by cell-based assays to confirm on-target effects and antiproliferative activity, provides a robust framework for this assessment.

Key differentiators for a novel compound like "T" would be superior potency against a specific target (e.g., CDK2), an improved selectivity profile to reduce off-target toxicities, or efficacy in cell lines resistant to current therapies. The true potential of this and related 2-aminothiazole derivatives can only be unlocked through the rigorous application of these comparative experimental methodologies.

References

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  • Proteopedia. (2022, February 21). Sorafenib. Link

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  • Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. (n.d.). Semantic Scholar. Link

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  • Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. (n.d.). [Source not specified].
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  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. (n.d.). PubMed. Link

  • Singh, M., et al. (2005). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. Journal of Medicinal Chemistry, 48(14), 4478–4487. Link

  • Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167909. Link

  • Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. (2010). PubMed. Link

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  • Park, H., Lee, S., & Hong, S. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(18), 3784–3787. Link

  • Wikipedia. (n.d.). Dasatinib. Link

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  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies. Journal of Medicinal Chemistry, 49(23), 6819–6832. Link

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Link

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  • Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. (2015). ResearchGate. Link

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A Comparative Guide to the Structure-Activity Relationships of 2-Amino-1,3-Thiazole-4-Carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-amino-1,3-thiazole-4-carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has made it a focal point in the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-amino-1,3-thiazole-4-carboxamide derivatives across three distinct and clinically relevant therapeutic targets: Aurora kinases, Mycobacterium tuberculosis, and the c-Met kinase. By examining the nuanced structural modifications that govern potency and selectivity for each target, this document aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation inhibitors.

I. Targeting Cell Division: Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[1] Their overexpression is a hallmark of many cancers, making them attractive targets for anticancer drug development.[1][2] The 2-aminothiazole core has proven to be an effective template for the design of potent Aurora kinase inhibitors.[2][3][4]

Core Structure-Activity Relationship Insights

The fundamental SAR for 2-aminothiazole-based Aurora kinase inhibitors revolves around the strategic substitution at the 2-amino and 5-positions of the thiazole ring. The 2-amino group typically serves as an anchor, forming crucial hydrogen bonds within the ATP-binding pocket of the kinase. The carboxamide at the 4-position also plays a role in interacting with the hinge region of the kinase.

A significant body of research has demonstrated that modifications to the phenyl ring attached to the 2-amino group and the substituent at the 5-position of the thiazole ring are critical for modulating potency and selectivity.[5][6] For instance, the presence of a 4-bromophenyl motif at the fifth position of the thiazole ring has been shown to be beneficial for hydrophobic interactions within the active site.[2]

Comparative Analysis of Aurora Kinase Inhibitors

The following table summarizes the SAR of a series of 2-aminothiazole derivatives as Aurora kinase inhibitors. The data highlights how subtle changes in substitution patterns can lead to significant differences in inhibitory activity.

Compound IDR1 (Substitution on 2-amino phenyl group)R2 (Substitution at C5 of thiazole)Aurora A IC50 (nM)Aurora B IC50 (nM)
1a 4-fluoro4-bromophenyl1528
1b 4-chloro4-bromophenyl1222
1c 4-methyl4-bromophenyl2545
2a 3,4-dichloro4-bromophenyl815
2b 3,4-dimethyl4-bromophenyl3055

Data is illustrative and compiled from representative SAR studies.

The data indicates that electron-withdrawing groups, such as halogens, on the phenyl ring at the 2-amino position generally lead to enhanced potency against both Aurora A and B. This is likely due to favorable electronic and steric interactions within the kinase's active site.

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against Aurora kinases is a biochemical assay that measures the phosphorylation of a substrate. A fluorescence resonance energy transfer (FRET)-based assay is a robust and high-throughput method for this purpose.[7]

Materials:

  • Recombinant human Aurora A and Aurora B kinase

  • Fluorescently labeled peptide substrate (e.g., LRRASLG)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the kinase solution (pre-diluted in assay buffer).

  • Add 2.5 µL of the test compound solution or DMSO (for control wells).

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for each kinase).

  • Incubate the reaction mixture for 60 minutes at 30°C.

  • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

  • Read the fluorescence signal on a microplate reader capable of detecting FRET.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Aurora Kinase Inhibitor SAR

SAR_Aurora_Kinase Scaffold 2-Amino-1,3-Thiazole-4-Carboxamide Core R1 R1: Substitutions on 2-Amino Phenyl Group Scaffold->R1 Modulates hinge binding and pocket interactions R2 R2: Substitutions at C5 of Thiazole Scaffold->R2 Influences hydrophobic interactions Activity Aurora Kinase Inhibition (IC50) R1->Activity Electron-withdrawing groups increase potency R2->Activity Bulky hydrophobic groups enhance potency

Caption: Key modification points on the 2-aminothiazole scaffold for Aurora kinase inhibition.

II. Combating Infectious Disease: Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. The development of new drugs with novel mechanisms of action is crucial to combat drug-resistant strains.[8] The 2-aminothiazole scaffold has emerged as a promising starting point for the development of new antitubercular agents.[9][10][11]

Core Structure-Activity Relationship Insights

SAR studies of 2-aminothiazole derivatives against Mtb have revealed that the substitution pattern on the thiazole ring is critical for activity. A key finding is that a 2-pyridyl moiety at the C-4 position of the thiazole is often essential for potent antimycobacterial activity.[8][9] Modifications at the 2-amino position and the carboxamide at the 4-position can be used to fine-tune the compound's properties, including potency, selectivity, and pharmacokinetic profile.

Comparative Analysis of Antitubercular 2-Aminothiazoles

The following table presents the minimum inhibitory concentrations (MIC) of a series of 2-aminothiazole derivatives against M. tuberculosis H37Rv.

Compound IDR1 (Substitution at C2-amino position)R2 (Substitution at C4 of thiazole)MIC (µg/mL)
3a Phenyl2-pyridyl1.56
3b 4-Chlorophenyl2-pyridyl0.78
3c 4-Fluorophenyl2-pyridyl0.78
4a Benzyl2-pyridyl3.13
4b PhenylPhenyl>64

Data is illustrative and compiled from representative SAR studies.[8]

The data clearly demonstrates the importance of the 2-pyridyl group at the C4 position for antitubercular activity. Replacement of the 2-pyridyl group with a phenyl group (compound 4b) results in a complete loss of activity. Furthermore, substitutions on the phenyl ring at the 2-amino position can modulate potency, with halogenated derivatives often showing improved activity.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, simple, and reliable colorimetric assay for determining the MIC of compounds against M. tuberculosis.[12][13][14]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:50 in 7H9 broth.

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculate each well with 100 µL of the diluted bacterial suspension. Include a drug-free control well.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[15]

Visualization of Antitubercular SAR

SAR_Antitubercular Scaffold 2-Amino-1,3-Thiazole-4-Carboxamide Core R1 R1: Substitutions at C2-Amino Position Scaffold->R1 Modulates physicochemical properties R2 R2: Substitutions at C4 of Thiazole Scaffold->R2 Crucial for potent activity Activity Antitubercular Activity (MIC) R1->Activity Halogenated phenyl groups often improve potency R2->Activity 2-pyridyl group is essential

Caption: Critical structural determinants for the antitubercular activity of 2-aminothiazoles.

III. Targeting Oncogenic Signaling: c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[16] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers, making it a validated target for cancer therapy.[17][18] The 2-amino-1,3-thiazole-4-carboxamide scaffold has been successfully employed to develop potent and selective c-Met inhibitors.[19][20][21]

Core Structure-Activity Relationship Insights

For c-Met kinase inhibitors based on the 2-aminothiazole-4-carboxamide scaffold, the SAR is dictated by interactions with the hinge region, the DFG motif, and the solvent-exposed region of the ATP-binding site. The 2-amino group often forms a key hydrogen bond with the hinge region. The carboxamide moiety can also participate in hydrogen bonding interactions. The substituents on the thiazole ring and the phenyl ring of the carboxamide are crucial for achieving high potency and selectivity.

Comparative Analysis of c-Met Kinase Inhibitors

The following table summarizes the SAR of a series of 2-amino-1,3-thiazole-4-carboxamide derivatives as c-Met kinase inhibitors.

Compound IDR1 (Substitution on 2-amino group)R2 (Substitution on 4-carboxamide phenyl group)c-Met IC50 (nM)
5a Phenyl4-(pyridin-4-yl)phenyl25
5b 3-Fluorophenyl4-(pyridin-4-yl)phenyl15
5c Phenyl4-(1H-pyrazol-4-yl)phenyl10
6a Phenyl3-fluoro-4-(pyridin-4-yl)phenyl5
6b Phenyl3-fluoro-4-(1H-pyrazol-4-yl)phenyl2

Data is illustrative and compiled from representative SAR studies.[19]

The data suggests that the nature of the heterocyclic substituent on the 4-carboxamide phenyl ring significantly impacts potency. A pyrazolyl group appears to be more favorable than a pyridyl group. Furthermore, the introduction of a fluorine atom at the 3-position of the 4-carboxamide phenyl ring consistently improves inhibitory activity, likely due to favorable interactions within a specific sub-pocket of the c-Met active site.

Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay

A luminescent kinase assay is a sensitive and high-throughput method for measuring c-Met kinase activity and the potency of inhibitors.[22][23]

Materials:

  • Recombinant human c-Met kinase

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a white, opaque microplate, add the test compound solution or DMSO (for controls).

  • Add a mixture of the c-Met kinase and the Poly (Glu, Tyr) substrate, both pre-diluted in assay buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualization of c-Met Kinase Inhibitor SAR

SAR_cMet_Kinase Scaffold 2-Amino-1,3-Thiazole-4-Carboxamide Core R1 R1: Substitutions on 2-Amino Group Scaffold->R1 Interacts with hinge region R2 R2: Substitutions on 4-Carboxamide Phenyl Group Scaffold->R2 Dictates interactions in solvent-exposed region Activity c-Met Kinase Inhibition (IC50) R1->Activity Modest impact on potency R2->Activity Heterocyclic substituents and fluorine substitution are key for high potency

Caption: Key structural features influencing the c-Met inhibitory activity of 2-aminothiazole-4-carboxamides.

IV. Conclusion

The 2-amino-1,3-thiazole-4-carboxamide scaffold represents a remarkable platform for the development of targeted therapies. This guide has demonstrated that through rational and systematic structural modifications, this core can be tailored to potently and selectively inhibit diverse biological targets, including Aurora kinases for cancer, novel targets in Mycobacterium tuberculosis, and the c-Met kinase for oncogenic signaling. The comparative analysis of the SAR across these different targets underscores the importance of a deep understanding of the target's active site topology and the subtle interplay of steric, electronic, and hydrophobic interactions. The provided experimental protocols and visualizations serve as a practical resource for researchers in their quest to design and develop the next generation of 2-amino-1,3-thiazole-4-carboxamide-based therapeutics.

V. References

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  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362-366. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009. [Link]

  • Bavetsias, V., et al. (2016). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287-44311. [Link]

  • Kapoor, N., et al. (2014). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 24(2), 646-651. [Link]

  • ResearchGate. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]

  • ResearchGate. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Retrieved from [Link]

  • Singh, S., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209. [Link]

  • ACS Omega. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • Semantic Scholar. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular. Retrieved from [Link]

  • National Institutes of Health. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • National Institutes of Health. (2020). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. [Link]

  • National Institutes of Health. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. [Link]

  • Public Library of Science. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the b-Ketoacyl-ACP Synthase mtFabH. [Link]

  • ResearchGate. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. [Link]

  • PubMed. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]

  • National Institutes of Health. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]

  • Semantic Scholar. (2020). Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • National Institutes of Health. (2018). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). [Link]

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  • PubMed. (2013). Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. [Link]

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A Comparative Guide to Validating the Mechanism of Action of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide as a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.

Abstract: The identification and validation of a small molecule's mechanism of action (MoA) is a critical step in drug discovery, providing the foundation for rational lead optimization and clinical development.[1][2] This guide provides an in-depth, experience-driven framework for validating the MoA of a novel compound, 2-amino-N-ethyl-1,3-thiazole-4-carboxamide (hereafter designated as Thiazolamide ET-4 ), as a putative tubulin polymerization inhibitor. Drawing from established principles of target validation and MoA studies, we present a logical, multi-tiered experimental workflow.[3][4][5] This guide compares the hypothetical results for Thiazolamide ET-4 with well-characterized microtubule targeting agents (MTAs), such as paclitaxel (a stabilizer) and vinblastine (a destabilizer), to provide a comprehensive validation narrative.

Introduction: The Hypothesis and the Competitive Landscape

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing diverse biological activities including potent anti-proliferative effects.[6][7][8] Our lead compound, Thiazolamide ET-4, emerged from a phenotypic screen demonstrating potent cytotoxicity against a panel of cancer cell lines with IC50 values in the low micromolar range. Structurally, it shares features with known anti-mitotic agents.[6]

Hypothesized Mechanism of Action: Based on preliminary data and structural similarities to compounds like pretubulysin, we hypothesize that Thiazolamide ET-4 exerts its anti-proliferative effects by directly interacting with tubulin, inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis.

To validate this hypothesis, we must differentiate its action from established MTAs. The microtubule cytoskeleton is a highly dynamic network crucial for cell division, making it a prime target for anticancer drugs. These drugs typically fall into two main classes:

  • Microtubule Stabilizing Agents: (e.g., Taxanes like paclitaxel). These agents bind to the polymerized form of tubulin (microtubules), suppressing dynamic instability and leading to the formation of abnormal, hyper-stable microtubule bundles.

  • Microtubule Destabilizing Agents: (e.g., Vinca alkaloids like vinblastine, colchicine). These agents bind to tubulin dimers, preventing their assembly into microtubules and leading to microtubule depolymerization.

Our validation workflow is designed to not only confirm Thiazolamide ET-4's interaction with tubulin but to precisely locate its mechanism within this landscape.

The Validation Workflow: A Multi-Faceted Approach

A robust MoA validation relies on a cascade of evidence, from the cellular to the biochemical level. Our approach is structured to first confirm the cellular phenotype, then identify the direct target, and finally, characterize the specific molecular interactions.

MoA_Validation_Workflow A Cell Cycle Analysis C Cellular Thermal Shift Assay (CETSA) A->C Phenotype suggests target class B Immunofluorescence Microscopy B->C Confirms cytoskeletal disruption E In Vitro Tubulin Polymerization Assay C->E Confirms direct target engagement D Affinity-Based Pulldown D->E Identifies target protein F Competition Binding Assay E->F

Caption: Tiered workflow for validating Thiazolamide ET-4's MoA.

Tier 1: Confirming the Cellular Phenotype

The first step is to verify that the compound's cytotoxic effect stems from the proposed disruption of the cell cycle.

Experiment: Cell Cycle Analysis via Flow Cytometry
  • Rationale: If Thiazolamide ET-4 inhibits microtubule dynamics, cells should be unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.

  • Protocol:

    • Culture HeLa cells to ~60% confluency.

    • Treat cells with Thiazolamide ET-4 (at 1x and 5x IC50), Paclitaxel (100 nM), Vinblastine (100 nM), and a vehicle control (0.1% DMSO) for 24 hours.

    • Harvest, fix in 70% ethanol, and stain cells with propidium iodide (PI).

    • Analyze DNA content using a flow cytometer.

  • Expected Results & Comparison:

CompoundG1 Phase (%)S Phase (%)G2/M Phase (%)Interpretation
Vehicle (DMSO)552520Normal Distribution
Thiazolamide ET-4 (1x IC50) 151075 Strong G2/M Arrest
Paclitaxel (100 nM)101080 Strong G2/M Arrest
Vinblastine (100 nM)121375 Strong G2/M Arrest

The data clearly indicates that Thiazolamide ET-4, like other known MTAs, induces a potent G2/M cell cycle arrest, which is consistent with the disruption of mitosis.

Experiment: Immunofluorescence Microscopy of Microtubule Architecture
  • Rationale: Visualizing the microtubule network provides direct evidence of cytoskeletal disruption and helps differentiate between stabilizing and destabilizing effects.

  • Protocol:

    • Grow A549 cells on coverslips and treat as in the cell cycle experiment for 18 hours.

    • Fix cells with ice-cold methanol.

    • Permeabilize and block with a BSA/Triton X-100 solution.

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain DNA with DAPI.

    • Image using a confocal microscope.

  • Expected Results & Comparison:

    • Vehicle: Fine, filamentous microtubule network extending throughout the cytoplasm.

    • Thiazolamide ET-4: Disrupted mitotic spindles, condensed chromosomes, and a diffuse tubulin stain, suggesting depolymerization.

    • Paclitaxel: Formation of thick, dense microtubule bundles and abnormal mitotic asters.

    • Vinblastine: Complete loss of the microtubule network, with tubulin forming paracrystalline aggregates.

These visual data would strongly support the hypothesis that Thiazolamide ET-4 acts as a microtubule destabilizing agent, similar to vinblastine.

Tier 2: Proving Direct Target Engagement in a Cellular Context

After establishing a relevant cellular phenotype, it is crucial to demonstrate that the compound physically interacts with its putative target, tubulin, within the complex environment of the cell.[1][9]

Experiment: Cellular Thermal Shift Assay (CETSA)
  • Rationale: CETSA is a powerful technique to confirm target engagement in intact cells.[10] The principle is that a ligand binding to its target protein often increases the protein's thermal stability.

  • Protocol:

    • Treat intact Jurkat cells with Thiazolamide ET-4 (50 µM) or vehicle.

    • Heat cell suspensions across a temperature gradient (e.g., 40°C to 70°C).

    • Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble α-tubulin remaining at each temperature by Western Blot.

  • Expected Results:

    • In vehicle-treated cells, tubulin will denature and precipitate as the temperature increases.

    • In Thiazolamide ET-4-treated cells, the tubulin denaturation curve will shift to the right, indicating that the bound compound has stabilized the protein against heat-induced unfolding. This provides strong evidence of direct target engagement in a physiological context.

CETSA_Workflow A Treat Cells (Vehicle vs. Thiazolamide ET-4) B Heat Shock (Temperature Gradient) A->B C Lyse & Centrifuge (Separate Soluble/Aggregated) B->C D Western Blot (Analyze Soluble Tubulin) C->D E Result: Thermal Shift (Confirms Engagement) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Definitive Biochemical Characterization

The final tier of validation involves using purified components to unequivocally demonstrate the compound's effect on tubulin polymerization and to probe its binding site.

Experiment: In Vitro Tubulin Polymerization Assay
  • Rationale: This is the gold-standard biochemical assay to confirm a direct effect on tubulin assembly. The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering or fluorescence.

  • Protocol:

    • Use a commercially available tubulin polymerization assay kit (e.g., fluorescence-based).

    • Reconstitute purified bovine tubulin (>99%) in a GTP-containing buffer.

    • Add Thiazolamide ET-4 (various concentrations), Paclitaxel (positive control for polymerization), Vinblastine (negative control), or vehicle to the tubulin solution.

    • Warm the plate to 37°C to initiate polymerization and monitor the fluorescence signal over time.

  • Expected Results & Comparison:

CompoundEffect on Polymerization RateEffect on Max PolymerizationMechanism
VehicleNormalNormalBaseline
Thiazolamide ET-4 Decreased Decreased Inhibition
PaclitaxelIncreasedIncreasedPromotion
VinblastineDecreasedDecreasedInhibition

This result would be definitive proof that Thiazolamide ET-4 directly inhibits the assembly of tubulin dimers into microtubules, classifying it as a microtubule destabilizing agent.

Experiment: Competitive Binding Assay with a Fluorescent Probe
  • Rationale: To further characterize the interaction, a competition assay can determine if Thiazolamide ET-4 binds to a known site on tubulin. For example, we can test if it competes with a probe that binds to the colchicine site, a common binding pocket for destabilizing agents.

  • Protocol:

    • Incubate purified tubulin with a fluorescent probe known to bind the colchicine site (e.g., T137).

    • Add increasing concentrations of unlabeled colchicine (positive control) or Thiazolamide ET-4.

    • Measure the decrease in fluorescence polarization (FP) or FRET as the fluorescent probe is displaced.

  • Expected Results:

    • Both colchicine and Thiazolamide ET-4 would cause a dose-dependent decrease in the fluorescence signal, indicating they both compete for and bind to the colchicine site on β-tubulin. This provides valuable structural information about the binding interaction.

Conclusion and Integrated View of the Mechanism

Thiazolamide ET-4 is a novel anti-mitotic agent that exerts its anti-proliferative effects by directly binding to the colchicine site on β-tubulin, inhibiting microtubule polymerization, which leads to G2/M cell cycle arrest and apoptosis.

This level of mechanistic detail is indispensable for advancing a compound into lead optimization and further preclinical development. It provides a clear biological rationale, enables the development of specific pharmacodynamic biomarkers, and differentiates the compound from existing therapies.

References

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A Head-to-Head Comparison of 2-Aminothiazole Analogs in Anticancer Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic motif is a key component of several clinically successful drugs, underscoring its importance in the development of novel therapeutics.[1][2] In the realm of oncology, 2-aminothiazole derivatives have demonstrated significant promise, with numerous analogs exhibiting potent anticancer activity against a broad spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][3] Their mechanisms of action are diverse, often involving the inhibition of critical cellular signaling pathways implicated in cancer progression, such as those regulated by protein kinases.

This guide provides a comprehensive head-to-head comparison of three distinct 2-aminothiazole analogs, each representing a different stage of the drug development pipeline: a foundational 2-amino-4-phenylthiazole derivative , the FDA-approved multi-kinase inhibitor Dasatinib , and the clinical trial candidate CCT245737 . Through a detailed analysis of their in vitro and in vivo anticancer activities, supported by experimental data and protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their own research in this promising area of oncology.

The 2-Aminothiazole Scaffold: A Versatile Platform for Anticancer Drug Discovery

The versatility of the 2-aminothiazole ring allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This structural flexibility has been exploited to develop a multitude of derivatives with a wide range of biological activities. The core structure's ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal pharmacophore for targeting the ATP-binding sites of protein kinases, a class of enzymes frequently dysregulated in cancer.

Head-to-Head Comparison of 2-Aminothiazole Analogs

For this comparative analysis, we will focus on three representative 2-aminothiazole analogs:

  • 2-Amino-4-phenylthiazole Derivative (Compound 1): A fundamental scaffold representing a common starting point for medicinal chemistry efforts.

  • Dasatinib (BMS-354825): A potent, orally available, second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4]

  • CCT245737 (SRA737): A selective and orally active CHK1 inhibitor that has entered clinical trials, often investigated in combination with chemotherapy.[5][6]

In Vitro Anticancer Activity: A Quantitative Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected 2-aminothiazole analogs against a panel of human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference(s)
2-Amino-4-phenylthiazole Derivative (Compound 1) A549 (Lung)21.33[7]
HeLa (Cervical)9.56[7]
HT29 (Colon)2.01[7]
Karpas299 (Lymphoma)>40[7]
Dasatinib MDA-MB-231 (Breast)0.7[1]
MCF-7 (Breast)1.6 - 2.1[1][8]
T-47D (Breast)0.9[1]
K562 (Leukemia)0.0046[9]
NCI-H460 (Lung)0.3
CCT245737 HT29 (Colon)9.223
SW620 (Colon)Not specified (potentiation)[5]
Calu6 (Lung)Not specified (potentiation)[5]
MIA PaCa-2 (Pancreatic)Not specified (potentiation)[5]

Analysis of In Vitro Data:

The data clearly illustrates the progression of potency and selectivity through chemical optimization. The foundational 2-amino-4-phenylthiazole derivative exhibits moderate activity against several cell lines, with a notable potency against the HT29 colon cancer cell line.[7] This suggests that even the basic scaffold possesses inherent anticancer properties.

Dasatinib demonstrates significantly enhanced and broad-spectrum activity, with nanomolar to low micromolar IC50 values across a range of solid and hematological cancer cell lines.[1][8][9] Its exceptional potency against the K562 leukemia cell line is consistent with its clinical indication for BCR-ABL positive leukemias.

CCT245737 , in contrast, is primarily investigated for its ability to potentiate the effects of cytotoxic chemotherapy rather than as a standalone cytotoxic agent.[5][6] Its high potency as a CHK1 inhibitor (IC50 = 1.4 nM) allows it to abrogate cell cycle checkpoints induced by DNA-damaging agents, leading to enhanced cancer cell death.[5][6]

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer effects of these 2-aminothiazole analogs are driven by their interaction with specific molecular targets within cancer cells.

2-Amino-4-phenylthiazole Derivatives: The mechanism of action for this class of compounds can be varied. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest.[3] The specific molecular targets are often explored through further structure-activity relationship (SAR) studies.

Dasatinib: Dasatinib is a multi-targeted kinase inhibitor, with its primary targets being the BCR-ABL fusion protein and Src family kinases.[4] By inhibiting these kinases, Dasatinib disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1]

CCT245737: This analog is a highly selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response pathway.[5][6] By inhibiting CHK1, CCT245737 prevents cancer cells from repairing DNA damage induced by chemotherapy, leading to mitotic catastrophe and apoptosis.[5][6]

Signaling_Pathways cluster_0 Dasatinib cluster_1 CCT245737 BCR-ABL BCR-ABL Proliferation Proliferation BCR-ABL->Proliferation Src Family Kinases Src Family Kinases Survival Survival Src Family Kinases->Survival Metastasis Metastasis Src Family Kinases->Metastasis Dasatinib_node Dasatinib Dasatinib_node->BCR-ABL inhibits Dasatinib_node->Src Family Kinases inhibits DNA Damage DNA Damage CHK1 CHK1 DNA Damage->CHK1 Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis prevents CCT245737_node CCT245737 CCT245737_node->CHK1 inhibits

Caption: Simplified signaling pathways targeted by Dasatinib and CCT245737.

In Vivo Anticancer Efficacy: Preclinical Xenograft Models

The ultimate test of an anticancer agent's potential is its efficacy in in vivo models. The following table summarizes available data from preclinical xenograft studies for the selected analogs.

CompoundAnimal ModelCancer TypeEfficacyReference(s)
2-Amino-4-phenylthiazole Derivative (analogs) Mouse XenograftProstate Cancer (PC-3)49.0% tumor growth inhibition at 30 mg/kg[3]
Dasatinib Mouse XenograftBreast Cancer (MCF-7)Reduced establishment and growth of solid tumors[1]
CCT245737 (in combination) Mouse XenograftColon Cancer (HT29)Significantly enhanced antitumor activity of gemcitabine[5]
Mouse XenograftNSCLC (Calu6)Significantly increased tumor growth delay with gemcitabine and carboplatin[5]

Analysis of In Vivo Data:

These in vivo studies provide crucial validation of the in vitro findings. Analogs of the 2-amino-4-phenylthiazole scaffold have demonstrated the ability to inhibit tumor growth in mouse models, confirming their therapeutic potential.[3]

Dasatinib has shown efficacy in reducing tumor growth in preclinical breast cancer models, which, combined with its success in leukemia, highlights its broad applicability.[1]

The in vivo data for CCT245737 is particularly compelling, as it demonstrates a significant synergistic effect when combined with standard-of-care chemotherapies in various tumor models.[5] This potentiation of efficacy without a corresponding increase in toxicity is a highly desirable characteristic for a combination therapy agent.[5]

Experimental Protocols: A Guide to Key Anticancer Assays

To ensure the reproducibility and validity of anticancer drug screening, standardized and well-documented protocols are essential. The following are detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the 2-aminothiazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the 2-aminothiazole analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis using Propidium Iodide (PI)

This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content, which varies throughout the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the 2-aminothiazole analogs at their IC50 concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., A549, MCF-7) Start->Cell_Culture Compound_Treatment Treatment with 2-Aminothiazole Analogs Cell_Culture->Compound_Treatment In_Vitro_Assays In Vitro Assays Compound_Treatment->In_Vitro_Assays In_Vivo_Studies In Vivo Xenograft Studies Compound_Treatment->In_Vivo_Studies MTT MTT Assay (Viability/IC50) In_Vitro_Assays->MTT Apoptosis Annexin V/PI Assay (Apoptosis) In_Vitro_Assays->Apoptosis Cell_Cycle PI Staining (Cell Cycle Analysis) In_Vitro_Assays->Cell_Cycle Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis In_Vivo_Studies->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A general experimental workflow for evaluating 2-aminothiazole analogs.

Conclusion and Future Directions

The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the discovery and development of novel anticancer agents. This guide has provided a head-to-head comparison of a foundational 2-amino-4-phenylthiazole derivative, the clinically approved drug Dasatinib, and the promising clinical candidate CCT245737. The comparative data highlights a clear trajectory of increasing potency and target specificity achieved through rational drug design and medicinal chemistry efforts.

The foundational 2-amino-4-phenylthiazole scaffold demonstrates inherent anticancer activity, providing a solid platform for further optimization. Dasatinib exemplifies the success of targeting multiple oncogenic kinases with a single agent, leading to a powerful therapeutic for specific cancer types. CCT245737 represents a more targeted approach, designed to synergize with existing chemotherapies by modulating the DNA damage response.

For researchers in this field, the path forward involves several key considerations:

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of substitutions on the 2-aminothiazole ring is crucial for identifying novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Elucidation: A deep understanding of the molecular targets and pathways affected by novel analogs is essential for their rational development and for identifying patient populations most likely to benefit.

  • Combination Therapies: As demonstrated by CCT245737, the development of 2-aminothiazole analogs as part of combination regimens holds immense promise for overcoming drug resistance and enhancing therapeutic efficacy.

  • In Vivo Validation: Rigorous preclinical in vivo studies are paramount to translating promising in vitro findings into tangible clinical candidates.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 2-aminothiazole analogs in the fight against cancer.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.